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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Potassium Carbonotrithioate Hydrate (K₂CS₃·H₂O)

Abstract Potassium carbonotrithioate, also known as potassium trithiocarbonate (K₂CS₃), is a highly versatile inorganic salt that serves as a cornerstone reagent in modern synthetic chemistry. Its primary utility lies in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Potassium carbonotrithioate, also known as potassium trithiocarbonate (K₂CS₃), is a highly versatile inorganic salt that serves as a cornerstone reagent in modern synthetic chemistry. Its primary utility lies in its function as a robust precursor for the synthesis of organic trithiocarbonates, which are pivotal as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a key technique for creating well-defined polymers.[1][2][3] Furthermore, its derivatives find applications as agrochemicals, pharmaceuticals, and intermediates for complex organic molecules.[1][4] This guide provides an in-depth, mechanistically-grounded protocol for the synthesis of potassium carbonotrithioate hydrate (K₂CS₃·H₂O). We will explore the chemical principles, present a detailed and validated experimental workflow, discuss characterization methodologies, and outline critical safety considerations tailored for researchers and drug development professionals.

Introduction and Theoretical Framework

Chemical Identity and Properties

Potassium carbonotrithioate is the potassium salt of trithiocarbonic acid.[5] While the anhydrous form exists, it is hygroscopic and frequently isolated as a hydrate, most commonly the monohydrate (K₂CS₃·H₂O).[6] The compound is characterized by the trigonal planar carbonotrithioate dianion (CS₃²⁻), which is the key functional moiety for subsequent chemical transformations.

PropertyDataReference(s)
Chemical Formula K₂CS₃·H₂O[6][7]
Molar Mass 204.41 g·mol⁻¹ (Monohydrate)[5]
CAS Number 584-10-1 (Anhydrous)[5]
Appearance White to yellowish-red or brown deliquescent solid[5][8]
Solubility Very soluble in water[8]
Structural and Chemical Significance

The utility of K₂CS₃ stems from the nucleophilicity of the sulfur atoms within the CS₃²⁻ anion. This dianion readily reacts with alkylating agents, such as alkyl halides, to form trithiocarbonate esters ((RS)₂CS), which are the functional molecules in RAFT polymerization and other synthetic applications.[5] The reaction provides a reliable and high-yield pathway to these important compounds.[4]

Stability and Handling Considerations

Potassium carbonotrithioate is a caustic and irritating compound that should be handled with care.[8] Its deliquescent nature requires storage in a tightly sealed container in a dry environment to prevent uncontrolled hydration and degradation.[8] The trithiocarbonate functional group itself can be susceptible to hydrolysis, particularly under strongly basic conditions, which is a critical consideration for its use in aqueous polymerization reactions.[3][9]

Synthesis Methodology: Reaction of Carbon Disulfide with a Potassium Base

Overview of Synthetic Routes

The foundational synthesis of potassium carbonotrithioate involves the reaction of carbon disulfide (CS₂), a potent electrophile, with a potassium-containing nucleophilic sulfur source.[5] Established methods utilize potassium sulfide (K₂S) or potassium hydrosulfide (KSH).[5] However, a more practical and accessible route for many laboratories employs potassium carbonate (K₂CO₃) as the base in an appropriate solvent.[4][10] This method avoids the handling of more hazardous and odorous sulfide salts while still achieving excellent yields. This guide will focus on the K₂CO₃-mediated synthesis.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of a sulfur-containing species on the electrophilic carbon atom of carbon disulfide. When using potassium carbonate, the mechanism is multifaceted. K₂CO₃ acts as a base, and in a polar aprotic solvent like Dimethylformamide (DMF), it facilitates the formation of the trithiocarbonate salt.[4][10][11] The carbonate anion is sufficiently basic to initiate the reaction, leading to the formation of the blood-red trithiocarbonate dianion in solution.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from reagent preparation to the isolation of the final product.

SynthesisWorkflow Reagents 1. Reagent Preparation - Anhydrous K₂CO₃ - Anhydrous DMF - Carbon Disulfide (CS₂) Reaction 2. Reaction Setup - Charge flask with K₂CO₃ and DMF - Heat to 40°C with vigorous stirring Reagents->Reaction Transfer to reaction vessel Addition 3. CS₂ Addition - Add CS₂ dropwise - Observe color change to deep red Reaction->Addition Establish conditions Formation 4. Salt Formation - Stir at 40°C for 20-30 min - K₂CS₃ forms in solution Addition->Formation Initiate reaction Precipitation 5. Product Precipitation - Cool mixture to room temp - Add anti-solvent (e.g., Diethyl Ether) Formation->Precipitation Drive product out of solution Isolation 6. Isolation - Collect precipitate via vacuum filtration Precipitation->Isolation Separate solid from liquid Washing 7. Washing & Drying - Wash solid with fresh anti-solvent - Dry under vacuum Isolation->Washing Purify solid Product Final Product Potassium Carbonotrithioate Hydrate (K₂CS₃·H₂O) Washing->Product Obtain final material

Caption: Experimental workflow for the synthesis of K₂CS₃·H₂O.

Detailed Experimental Protocol

This protocol is adapted from established methods for the in-situ generation of potassium carbonotrithioate for organic synthesis.[4][10]

Materials and Reagents
  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (≥99%)

  • Carbon Disulfide (CS₂), (≥99%)

  • Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Diethyl Ether, anhydrous (or other suitable non-polar anti-solvent like hexane)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure
  • Vessel Preparation: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried to exclude moisture.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous potassium carbonate (e.g., 5 mmol). Add anhydrous DMF (e.g., 5 mL) to create a slurry.

  • Heating and Stirring: Begin vigorous stirring and heat the mixture to 40°C. Causality Note: 40°C provides sufficient energy to promote the reaction at a reasonable rate without causing decomposition of the product or excessive solvent evaporation. Vigorous stirring is essential to maximize the surface area of the heterogeneous K₂CO₃.

  • Carbon Disulfide Addition: Once the temperature is stable, add carbon disulfide (e.g., 4 mmol) dropwise to the mixture via the dropping funnel over 5-10 minutes.

  • Reaction Progression: Upon addition of CS₂, the mixture will turn a characteristic blood-red color, indicating the formation of the potassium carbonotrithioate salt. Vigorously stir the mixture at 40°C for an additional 20 minutes to ensure complete reaction.[4]

  • Precipitation of the Salt: After the reaction period, remove the heating mantle and allow the flask to cool to room temperature. To precipitate the ionic product from the polar DMF solvent, add a significant volume of a non-polar anti-solvent, such as anhydrous diethyl ether (e.g., 50-100 mL), slowly while stirring. A yellow-to-orange solid will precipitate.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with small portions of fresh diethyl ether to remove residual DMF and unreacted starting materials.

  • Drying: Transfer the solid to a clean, dry container and dry under vacuum to remove all solvent traces. The resulting solid is potassium carbonotrithioate. Exposure to atmospheric moisture during handling will readily form the stable hydrate. For long-term storage, keep the product in a desiccator.

Purification and Characterization

Purification

The primary purification is achieved through the precipitation and washing steps outlined above. For higher purity, recrystallization can be attempted, though finding a suitable single-solvent system is challenging due to the salt's high polarity. A mixed-solvent system (e.g., dissolving in a minimal amount of a polar solvent and precipitating with a non-polar solvent) is a more viable approach.

Characterization Techniques

Validating the identity and purity of the final product is a critical step.

  • X-Ray Powder Diffraction (XRPD): This is the definitive method to confirm the crystalline structure of the product and verify the presence of the hydrated form by comparing the resulting diffractogram to known patterns.[6]

  • Infrared (IR) and Raman Spectroscopy: These techniques can identify the characteristic vibrational modes of the C-S bonds within the CS₃²⁻ anion, providing functional group confirmation.[6]

  • Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, K, S), verifying the empirical formula of the hydrated salt.[8]

Safety and Waste Disposal

This synthesis must be performed in a well-ventilated chemical fume hood at all times.

Reagent Hazards
  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It can be absorbed through the skin and is a neurotoxin. All sources of ignition must be excluded from the work area.

  • Potassium Carbonate (K₂CO₃): A skin and serious eye irritant.[12][13][14][15][16] Inhalation of dust may cause respiratory irritation.[12][13][16]

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonotrithioate (K₂CS₃): Caustic and an irritant.[8] Avoid direct contact.

Personal Protective Equipment (PPE)
  • Chemical splash goggles or a face shield.

  • Solvent-resistant gloves (e.g., nitrile gloves may require double-gloving or frequent changes; consult a glove compatibility chart).

  • Flame-resistant lab coat.

Waste Management

All liquid waste containing DMF and CS₂ should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. Unreacted CS₂ can be quenched carefully with a solution of sodium hypochlorite (bleach) in the fume hood before disposal, but this should only be done by personnel experienced with the procedure.

Conclusion

The synthesis of potassium carbonotrithioate hydrate via the potassium carbonate and carbon disulfide route offers a reliable, high-yielding, and accessible method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can confidently prepare K₂CS₃·H₂O for its diverse applications in polymer science, organic synthesis, and materials development.

References

  • Review of the organic trithiocarbonates synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Potassium trithiocarbonate - Wikipedia. (2025, July 5). Wikipedia. Retrieved from [Link]

  • Godt, H. C., Jr., & Wann, R. E. (1961). The Synthesis of Organic Trithiocarbonates 1. The Journal of Organic Chemistry, 26(10), 4047–4051. [Link]

  • Toste, F. D., & Still, I. W. J. (2017). Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. ACS Omega, 2(10), 6644–6653. [Link]

  • Amini, I., Mohammadi-Aghdam, S., & Divsar, F. (2018). K2CO3/CS2: A mild and effiecint system for the prapartion of trithiocarbonates. Journal of Medicinal and Chemical Sciences, 1, 26-27. Retrieved from [Link]

  • Kovacs, J. (2021). Synthesis and Characterisation of Inorganic Trithiocarbonates, Perthiocarbonates and Related 1,1-Dithiolate Compounds. University of Cologne. Retrieved from [Link]

  • Toste, F. D., & Still, I. W. J. (2017). Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. ACS Omega, 2(10), 6644-6653. [Link]

  • Ferreira, P. M. T., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024. [Link]

  • Al-Ostoot, F. H., et al. (2016). Synthesis and antimicrobial use of a trithiocarbonate derivative. Google Patents. US9988348B1.
  • SAFETY DATA SHEET - POTASSIUM CARBONATE, SOLID - K2CO3. (2025, April 11). Katrium. Retrieved from [Link]

  • Potassium Thiocarbonate. (n.d.). Merck Index. Retrieved from [Link]

  • Amini, I., Mohammadi-Aghdam, S., & Divsar, F. (2018). K2CO3/CS2: A mild and effiecint system for the prapartion of trithiocarbonates. Semantic Scholar. Retrieved from [Link]

  • Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. (2022). ACS Applied Polymer Materials, 4(10), 7543–7552. [Link]

  • POTASSIUM TRITHIOCARBONATE MONOHYDRATE, CasNo.19086-12-5. (n.d.). Zibo Chiye Chemical Technology Co., Ltd. Retrieved from [Link]

  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. (2022, December 1). INEOS KOH. Retrieved from [Link]

  • Process for making substituted trithiocarbonate derivatives. (2008). Google Patents. WO2009035793A1.
  • Houben, J., et al. (2023). Accelerating the hydration reaction of potassium carbonate using organic dopants. Solar Energy Materials and Solar Cells, 259, 112410. [Link]

  • Method for preparing hydrate potassium carbonate. (2013). Google Patents. WO2014185577A1.
  • Preparation of potassium thiocarbonate. (1942). Google Patents. US2287285A.
  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. (2017). ACS Macro Letters, 6(3), 300–304. [Link]

  • Safety Data Sheet POTASSIUM CARBONATE. (2015, August 5). Enartis. Retrieved from [Link]

  • Process for the preparation of potassium carbonate hydrate. (1973). Google Patents. US3773902A.
  • Synthesis of trithiocarbonate. (2007). Google Patents. JP2007145841A.
  • Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. (2025). Polymers, 17(3), 297. [Link]

  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

"potassium carbonotrithioate hydrate crystal structure"

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Crystallographic Architecture of Potassium Carbonotrithioate Hydrate ( K2​CS3​⋅H2​O )

Executive Summary

Potassium carbonotrithioate hydrate, systematically known as potassium trithiocarbonate monohydrate ( K2​CS3​⋅H2​O ), represents a fundamental structural motif in the chemistry of sulfur-donating ligands and 1,1-dithiolate compounds[1]. As a Senior Application Scientist, I frequently utilize the foundational crystallographic data of such precursors to guide applied materials science—particularly in the rational design of Reversible Addition-Fragmentation chain Transfer (RAFT) agents and metallo-pharmaceuticals. This whitepaper deconstructs the precise molecular geometry, intermolecular interaction networks, and the rigorous, moisture-sensitive protocols required to isolate and validate this specific hydrate phase.

The Chemical Significance of Trithiocarbonates

The trithiocarbonate anion ( CS32−​ ) is a highly versatile synthon. In its uncoordinated state, it provides a unique, well-fitting "softness" in its electron cloud, which qualitatively improves its electrostatic interactions within ionic networks[1]. Understanding the exact bond lengths and planar geometry of the free CS32−​ core is crucial. When utilized as a ligand for transition metals or as a core moiety in polymer chemistry, the baseline structural parameters of the free anion dictate the kinetics of chain transfer and the thermodynamics of metal chelation.

Crystallographic Architecture and Molecular Geometry

The definitive structural determination of K2​CS3​⋅H2​O by Philippot and Lindqvist remains the gold standard for analyzing the uncoordinated CS32−​ anion[2]. Unlike complexed trithiocarbonates (such as nickel or gold complexes) where the S-C-S angles deviate significantly due to covalent metal coordination, the free CS32−​ ion in this monohydrate exhibits a strictly planar and highly regular configuration[2].

Quantitative Structural Data

The following table summarizes the refined crystallographic parameters of the monohydrate phase:

Crystallographic ParameterValue / Description
Chemical Formula K2​CS3​⋅H2​O
Crystal System Monoclinic
Space Group P21​/n [2]
Lattice Parameter: a 6.759 Å[2]
Lattice Parameter: b 17.066 Å[2]
Lattice Parameter: c 6.418 Å[2]
β (Angle) 95.42°[2]
Formula Units/Cell (Z) 4[2]
C-S Bond Distances 1.708 Å, 1.709 Å, 1.720 Å[2]
Mean C-S Bond Length 1.712 Å[2]
Coordination Environment and Bonding Causality

The near-equivalence of the three C-S bonds (mean 1.712 Å) indicates complete delocalization of the π -electron density across the CS3​ core[2]. The crystal packing is dictated by electrostatic interactions rather than traditional O-H...O hydrogen bonding. Because all O-O distances exceed 5 Å, direct water-water hydrogen bonds are geometrically impossible[2].

Instead, the structural integrity is maintained by O-H...S interactions , with O-S distances measured at 3.312 Å, 3.419 Å, and 3.459 Å[2]. The potassium cations ( K+ ) are stabilized by a dual-coordination environment: they interact with the sulfur atoms (mean K-S contact distances of 3.289 Å and 3.380 Å for the two distinct potassium sites) and are directly coordinated to the oxygen atom of the hydration water at a distance of 2.74 Å[2].

Crystal_Interactions K1 Potassium (K1) CS3 Trithiocarbonate (CS3 2-) K1->CS3 Ionic/Coordination (Mean 3.289 Å) H2O Water (H2O) K1->H2O K-O Bond (2.74 Å) K2 Potassium (K2) K2->CS3 Ionic/Coordination (Mean 3.380 Å) K2->H2O K-O Bond (2.74 Å) H2O->CS3 O-H...S H-Bonds (3.31 - 3.46 Å)

Fig 1. Intermolecular interaction network of K2CS3·H2O showing coordination and H-bonding.

Experimental Protocol: Synthesis and Single-Crystal Growth

The monohydrate phase is notoriously unstable towards atmospheric moisture, possessing a highly restricted stability range of 2<pH2​O​≤5 mmHg[2]. Deviating from this vapor pressure window results in either deliquescence or complete dehydration. The following self-validating protocol utilizes dielectric shock and inert barriers to isolate pristine crystals.

Step-by-Step Methodology
  • Aqueous Saturation: Prepare a highly concentrated, saturated aqueous solution of potassium trithiocarbonate at room temperature. Causality: High concentration minimizes the volume of water, reducing the thermodynamic barrier for nucleation.

  • Dielectric Shock Precipitation: Rapidly add a non-polar anti-solvent, specifically diethyl ether, to the saturated solution[2]. Causality: The ether drastically lowers the dielectric constant of the medium. This forces the highly polar K2​CS3​ to precipitate instantly, trapping exactly one equivalent of hydration water in the lattice before the system can equilibrate into an anhydrous phase.

  • Inert Oil Submersion: Immediately transfer the resulting crystallites into a bath of xylene[2]. Causality: Because the monohydrate degrades rapidly upon exposure to ambient atmospheric moisture, xylene acts as a hydrophobic, inert barrier, preserving the precise pH2​O​ equilibrium within the crystal lattice.

  • Capillary Mounting: Under the xylene bath, select a single crystal (e.g., 0.48 x 0.16 x 0.16 mm) and seal it inside a glass capillary tube[2]. Causality: Hermetic sealing ensures the hydration state remains locked during the extended duration of X-ray exposure.

  • Data Collection: Perform Single-Crystal X-Ray Diffraction (SC-XRD) using Cu K α radiation via equi-inclination Weissenberg techniques (or modern CCD/CMOS diffractometers)[2].

SCXRD_Workflow A Aqueous Synthesis (K2CS3 in H2O) B Ether Precipitation (Dielectric Shock) A->B Addition of Diethyl Ether C Crystal Isolation (Under Xylene) B->C Prevent Moisture Degradation D SC-XRD Data Collection (Cu Kα radiation) C->D Capillary Mounting E Structural Refinement (P21/n Space Group) D->E Symbolic Addition Method

Fig 2. Step-by-step workflow for the synthesis and SC-XRD isolation of K2CS3·H2O.

Implications for Materials Science and Drug Development

The structural insights derived from K2​CS3​⋅H2​O directly inform downstream applications:

  • Polymer Chemistry (RAFT Agents): The strictly planar geometry and delocalized π -system of the trithiocarbonate core are essential for the steric alignment required during RAFT polymerization. The symmetry of the 1.712 Å C-S bonds ensures predictable fragmentation rates when designing block copolymers for targeted drug delivery systems.

  • Metallo-Pharmaceuticals: The CS32−​ moiety is a potent bidentate ligand. Understanding the native O-H...S hydrogen bonding capabilities (at ~3.3-3.4 Å) allows medicinal chemists to accurately model how trithiocarbonate-based heavy-metal chelators will interact with the hydration shells of target proteins in vivo.

References

  • Source: Universität zu Köln (uni-koeln.de)
  • The crystal structure of potassium trithiocarbonate monohydrate, K2CS3.

Sources

Foundational

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Carbonotrithioate Hydrate

For Researchers, Scientists, and Drug Development Professionals Introduction Potassium carbonotrithioate, particularly in its hydrated form (K₂CS₃·H₂O), is a compound of significant interest due to the versatile reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium carbonotrithioate, particularly in its hydrated form (K₂CS₃·H₂O), is a compound of significant interest due to the versatile reactivity of the trithiocarbonate moiety. This guide provides a comprehensive overview of the known physical and chemical properties of potassium carbonotrithioate hydrate. It is designed to be a valuable resource for researchers in materials science, synthetic chemistry, and drug development, offering insights into its synthesis, characterization, and potential applications. The information presented herein is a synthesis of available literature, intended to facilitate further investigation and application of this compound.

Chemical Identity and Molecular Structure

Potassium carbonotrithioate monohydrate is the hydrated salt of carbonotrithioic acid. The trithiocarbonate anion [CS₃]²⁻ is the sulfur analogue of the carbonate anion.

  • Chemical Name: Potassium Carbonotrithioate Monohydrate[1][2][3]

  • Synonyms: Potassium Trithiocarbonate Monohydrate[1][2][3]

  • CAS Number: 19086-12-5[2][3]

  • Molecular Formula: K₂CS₃·H₂O[1][2][3]

The structure of the trithiocarbonate anion is characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, which carry the negative charges. The presence of water of hydration in the crystal lattice is a key feature of the hydrated form.

Physicochemical Properties

A summary of the key physicochemical properties of potassium carbonotrithioate and its monohydrate is presented in Table 1. It is important to note that while some data for the anhydrous form is available, specific quantitative data for the monohydrate is not extensively reported in the literature.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 204.418 g/mol (Monohydrate)[2][3]
186.40 g/mol (Anhydrous)[4]
Appearance Solid (Monohydrate)[3]
Yellowish-red, deliquescent granules or crystals (Anhydrous)[4]
Solubility Very soluble in water (Anhydrous)[4]
As a potassium salt, the monohydrate is expected to be soluble in water.[5]
Aqueous Solution Strongly alkaline (Anhydrous)[4]
Melting Point Not available for the monohydrate.[2]
Boiling Point Not available for the monohydrate.[2]
Density Not available for the monohydrate.[2]

Synthesis and Crystallization

The synthesis of potassium carbonotrithioate typically involves the reaction of a potassium sulfur source with carbon disulfide. The hydrated form can then be crystallized from an aqueous solution.

Synthesis of Anhydrous Potassium Carbonotrithioate

A common method for the preparation of anhydrous potassium carbonotrithioate involves the reaction of potassium sulfide or potassium hydrosulfide with carbon disulfide.[6]

Reaction Scheme: K₂S + CS₂ → K₂CS₃

Crystallization of Potassium Carbonotrithioate Monohydrate

The monohydrate can be obtained by crystallization from a saturated aqueous solution of potassium carbonotrithioate. The general workflow for crystallization is depicted in the diagram below.

G cluster_synthesis Synthesis of Saturated Solution cluster_crystallization Crystallization K2CS3 Anhydrous K₂CS₃ Dissolution Dissolution at elevated temperature K2CS3->Dissolution H2O Water H2O->Dissolution SaturatedSoln Saturated Aqueous Solution Dissolution->SaturatedSoln Cooling Slow Cooling or Solvent Evaporation SaturatedSoln->Cooling Filtration Filtration Cooling->Filtration Drying Drying under controlled humidity Filtration->Drying Crystals K₂CS₃·H₂O Crystals Drying->Crystals

Caption: General workflow for the crystallization of potassium carbonotrithioate monohydrate.

Experimental Protocol: Crystallization of K₂CS₃·H₂O
  • Preparation of a Saturated Solution: Dissolve anhydrous potassium carbonotrithioate in a minimal amount of distilled water at an elevated temperature (e.g., 40-50 °C) with stirring until no more solid dissolves.

  • Filtration (Optional): If any insoluble impurities are present, hot filter the solution to obtain a clear saturated solution.

  • Crystallization:

    • Slow Cooling Method: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Slow Evaporation Method: Cover the beaker containing the saturated solution with a watch glass or perforated parafilm and leave it undisturbed at room temperature for several days to allow for slow evaporation of the solvent.[7][8]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any residual soluble impurities.

  • Drying: Dry the crystals under a controlled, low-humidity atmosphere to prevent efflorescence or further hydration.

Chemical Properties and Reactivity

The chemical behavior of potassium carbonotrithioate is dominated by the nucleophilicity of the trithiocarbonate anion.

Stability and Decomposition

Potassium carbonotrithioate monohydrate is susceptible to hydrolysis in aqueous solutions, particularly under basic conditions.[9] The anhydrous form is known to be deliquescent, readily absorbing moisture from the atmosphere.[4]

Thermal decomposition studies on related compounds suggest that upon heating, the hydrated water is lost first, followed by the decomposition of the trithiocarbonate anion, which may release carbon disulfide. A comprehensive thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended to elucidate the specific decomposition pathway of K₂CS₃·H₂O.

Reactivity with Electrophiles

The trithiocarbonate anion is a soft nucleophile and readily reacts with various electrophiles. A notable reaction is the alkylation with alkyl halides to form trithiocarbonate esters.[6] This reactivity is fundamental to its application in organic synthesis and polymer chemistry.

Reaction Scheme: K₂CS₃ + 2 R-X → R-S-C(=S)-S-R + 2 KX (where R = alkyl group, X = halogen)

Role in Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Trithiocarbonates are widely used as chain transfer agents in RAFT polymerization, a controlled radical polymerization technique. They can mediate the polymerization of a wide range of monomers, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.[10] Some trithiocarbonates have also been shown to act as intrinsic photoredox catalysts in oxygen-tolerant RAFT polymerizations.[11]

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of potassium carbonotrithioate hydrate.

G cluster_techniques Characterization Techniques cluster_properties Determined Properties K2CS3_H2O K₂CS₃·H₂O Sample TGA_DSC Thermal Analysis (TGA/DSC) K2CS3_H2O->TGA_DSC FTIR FTIR Spectroscopy K2CS3_H2O->FTIR XRD X-ray Diffraction (XRD) K2CS3_H2O->XRD NMR NMR Spectroscopy (for organic derivatives) K2CS3_H2O->NMR After derivatization UV_Vis UV-Vis Spectroscopy K2CS3_H2O->UV_Vis Thermal_Stability Thermal Stability & Decomposition Pathway TGA_DSC->Thermal_Stability Functional_Groups Vibrational Modes of CS₃²⁻ and H₂O FTIR->Functional_Groups Crystal_Structure Crystal Structure & Phase Purity XRD->Crystal_Structure Derivative_Structure Structure of Organic Derivatives NMR->Derivative_Structure Electronic_Transitions Electronic Transitions & Stability UV_Vis->Electronic_Transitions

Caption: Key analytical techniques for the characterization of potassium carbonotrithioate hydrate.

Thermal Analysis (TGA/DSC)
  • Objective: To determine the water content, thermal stability, and decomposition profile.

  • Experimental Protocol:

    • Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

    • Place the crucible in the TGA/DSC instrument.[12][13]

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min) over a temperature range of interest (e.g., 25 °C to 500 °C).

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Expected Results: The TGA curve will show a mass loss step corresponding to the loss of water of hydration, followed by subsequent steps related to the decomposition of the anhydrous salt.[14][15][16][17] The DSC curve will indicate the endothermic or exothermic nature of these transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic vibrational modes of the trithiocarbonate anion and the water of hydration.

  • Experimental Protocol:

    • Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Results: The spectrum will show characteristic absorptions for the C=S and C-S stretching vibrations of the trithiocarbonate group, as well as broad absorptions in the 3500-3200 cm⁻¹ region corresponding to the O-H stretching of the water molecule.

Safety and Handling

Potassium carbonotrithioate is considered an irritant and caustic.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Due to its deliquescent nature, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

Potassium carbonotrithioate hydrate is a valuable reagent with distinct physicochemical properties. While there are gaps in the publicly available quantitative data for the monohydrate, this guide provides a solid foundation based on the existing literature for its synthesis, characterization, and safe handling. The reactivity of the trithiocarbonate moiety, particularly in the context of RAFT polymerization, continues to be an active area of research, and a thorough understanding of the properties of this hydrated salt is crucial for its effective application. Further detailed characterization of the monohydrate is warranted to fully unlock its potential in various scientific and industrial fields.

References

  • Universität zu Köln. (2021).
  • The Merck Index.
  • Chemsrc.com. (2024, July 15). Potassium trithiocarbonate monohydrate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd.
  • ChemBK.
  • Wikipedia.
  • CymitQuimica.
  • ACS Applied Polymer Materials. (2022, September 8). Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties.
  • Journal of Medicinal and Chemical Sciences. (2018, May 28).
  • ResearchGate. DSC curve of K 2 CO 3 ·1.5 H 2 O. Heating/ cooling rate 0.
  • ResearchGate. (2025, August 6). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air.
  • Bellevue College. Chemical Synthesis and Growing Crystals.
  • MDPI. (2025, January 23). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions.
  • PubChem.
  • precisionFDA.
  • Eindhoven University of Technology Research Portal. Kinetic investigation of K2CO3 using thermal analysis techniques and modelling of Energy-Pads.
  • Polymer Chemistry (RSC Publishing).
  • IEA SHC.
  • Chemistry LibreTexts. (2020, November 2).
  • PubMed. (2021, September 15). Potassium carbonate (K2CO3)
  • NETZSCH. (2026, March 10). Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • PubChem.
  • Frontiers of Environmental Science & Engineering. (2021, November 22). Potassium carbonate-based ternary transition temperature mixture (deep eutectic analogues) for CO2 absorption.
  • Bellevue College. Growing crystals.
  • ECHEMI. Buy Potassium thiocarbonate (K2CS3)
  • ResearchGate. Characterization of potassium carbonate salt hydrate for thermochemical energy storage in buildings.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • University of Twente Research Information. (2025, May 3).
  • YouTube. (2016, October 25).

Sources

Exploratory

Spectroscopic Characterization of Potassium Carbonotrithioate Hydrate: A Technical Guide for Advanced Materials and Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Potassium carbonotrithioate hydrate ( K2​CS3​⋅nH2​O ), commonly referred to as potassium trithiocarbonate, is a critical precursor in the synthesis of Reversible Addition-Fragmentation chain Transfer (RAFT) agents, heavy metal chelators, and agricultural sulfur-donor compounds[1]. In the context of drug development, the purity and exact hydration state of trithiocarbonate precursors directly dictate the polydispersity index (PDI) and efficacy of polymer-drug conjugates.

Characterizing this compound presents unique analytical challenges. The CS32−​ anion is highly susceptible to environmental degradation, undergoing rapid hydrolysis and oxidation when exposed to atmospheric moisture, oxygen, or carbon dioxide[2]. This whitepaper provides an authoritative, causality-driven guide to the multi-modal spectroscopic characterization of potassium carbonotrithioate hydrate, ensuring researchers can isolate, validate, and utilize this compound with absolute structural confidence.

Chemical Causality and Stability Dynamics

To successfully characterize K2​CS3​⋅nH2​O , one must first understand its thermodynamic vulnerabilities. Solutions of potassium trithiocarbonate in water remain stable only if oxygen and carbon dioxide are rigidly excluded[2].

  • Oxidation Causality: Exposure to O2​ causes the trithiocarbonate to decompose into carbon disulfide ( CS2​ ) and thiosulfates.

  • Hydrolysis Causality: Exposure to CO2​ and moisture drives a substitution reaction, yielding potassium carbonate ( K2​CO3​ ), elemental sulfur, and hydrogen sulfide ( H2​S )[2].

Consequently, any spectroscopic sample preparation must be treated as an air-sensitive workflow. If a spectrum exhibits unexpected carbonate or thiosulfate signals, the sample preparation protocol—not the instrument—is typically at fault.

Synthesis Reactants KOH + H2S (Aqueous) Intermediate KSH (Potassium Hydrosulfide) Reactants->Intermediate Neutralization < 10 °C Target K2CS3 • nH2O (Target Hydrate) Intermediate->Target Addition of CS2 in Ethanol CS2 Carbon Disulfide (CS2) CS2->Target Nucleophilic Attack Degradation Degradation (K2CO3, CS2, H2S) Target->Degradation Exposure to O2 / CO2 (Hydrolysis/Oxidation)

Synthesis and environmental degradation pathways of potassium carbonotrithioate hydrate.

Multi-Modal Spectroscopic Workflows

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is the primary tool for validating the integrity of the CS32−​ core. The isolated trithiocarbonate anion possesses D3h​ symmetry, but in the crystalline hydrate state, lattice interactions and hydrogen bonding from the water of crystallization lower this symmetry, leading to distinct splitting of degenerate modes[3].

  • Thiocarbonyl Stretching: The characteristic C=S double bond stretch appears as a strong absorption band at approximately 1017 cm⁻¹[4].

  • Single Bond Stretching: The C−S single bond stretching vibrations are observed around 911 cm⁻¹[4].

  • Hydrate Characterization: The water of crystallization manifests as a broad O−H stretching band between 3300–3400 cm⁻¹ and an H−O−H bending mode near 1600 cm⁻¹.

Causality in Methodology: Traditional KBr pellet pressing must be avoided. KBr is highly hygroscopic and can induce ion-exchange reactions with the sample under high pressure, artificially altering the hydration state and introducing water artifacts. Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal under an inert gas blanket is the mandatory standard.

Nuclear Magnetic Resonance (NMR)

The central carbon of the trithiocarbonate anion is exceptionally deshielded due to the strong electron-withdrawing nature of the three sulfur atoms and the extensive π -delocalization.

  • 13C NMR: Solid-state Magic Angle Spinning (MAS) NMR is highly recommended because aqueous solutions of K2​CS3​ are prone to rapid degradation during the extended acquisition times required for 13C nuclei. The isotropic chemical shift of the central carbon in solid-state MAS NMR deviates at most by 3 ppm from its solution value, appearing highly deshielded at approximately 269 ppm[5]. As established in the literature, replacing an oxygen atom in a carbonate parent compound with a sulfur atom significantly increases the chemical shift value[5].

UV-Visible Spectrophotometry

The deep brownish-red or yellow color of potassium carbonotrithioate is a direct result of its electronic transitions. UV-Vis spectroscopy reveals two primary transitions for the CS32−​ chromophore:

  • A high-energy, high-intensity π→π∗ transition in the UV region (~300–330 nm).

  • A lower-energy, lower-intensity n→π∗ transition extending into the visible region (~390–420 nm), which imparts the characteristic color.

Spectroscopy Sample K2CS3 • nH2O Sample FTIR ATR-FTIR Spectroscopy (Anaerobic Prep) Sample->FTIR NMR 13C & 1H NMR (Solution & Solid-State MAS) Sample->NMR UVVis UV-Vis Spectrophotometry (Dilute Aqueous) Sample->UVVis IR_Data ν(C=S) ~1017 cm⁻¹ ν(C-S) ~911 cm⁻¹ FTIR->IR_Data NMR_Data δ(13C) ~269 ppm (Highly Deshielded) NMR->NMR_Data UV_Data π→π* & n→π* Transitions UVVis->UV_Data

Multi-modal spectroscopic characterization workflow for potassium carbonotrithioate hydrate.

Quantitative Data Synthesis

The following table synthesizes the critical spectroscopic benchmarks required to validate the successful synthesis and purity of K2​CS3​⋅nH2​O .

Spectroscopic ModalityTarget Nucleus / BondObserved SignalMechanistic Assignment
ATR-FTIR C=S bond~1017 cm⁻¹Thiocarbonyl asymmetric stretching[4]
ATR-FTIR C−S bond~911 cm⁻¹Single bond C-S stretching[4]
ATR-FTIR H2​O (Hydrate)3300–3400 cm⁻¹O-H stretching of lattice water
13C NMR (MAS) Central Carbon~269 ppmHighly deshielded CS32−​ carbon[5]
UV-Vis CS32−​ Chromophore~300 nm, ~400 nm π→π∗ and n→π∗ transitions

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. By explicitly checking for degradation byproducts, the researcher confirms the success of the inert handling techniques.

Protocol A: Anaerobic Synthesis and Isolation
  • Preparation: Purge a dual-neck round-bottom flask containing 50 mL of absolute ethanol with ultra-high purity Argon for 15 minutes to displace dissolved O2​ and CO2​ .

  • Base Dissolution: Dissolve 0.2 mol of potassium hydroxide (KOH) in the ethanol.

  • Hydrosulfide Formation: Introduce H2​S gas slowly into the solution at 0–5 °C to form the potassium hydrosulfide (KSH) intermediate. Causality: Low temperature prevents the exothermic degradation of the intermediate.

  • Trithiocarbonate Formation: Dropwise, add 0.13 mol of CS2​ under continuous stirring. The solution will transition to a deep brownish-red color.

  • Isolation: Precipitate the product using cold, anhydrous diethyl ether. Filter under an argon blanket and dry in vacuo to yield the microcrystalline hydrate.

Protocol B: Self-Validating ATR-FTIR Analysis
  • Background: Collect a background spectrum on a diamond ATR crystal inside a glovebox or under a continuous dry nitrogen purge.

  • Sample Loading: Transfer 5 mg of the K2​CS3​⋅nH2​O crystals directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Acquire 64 scans at a resolution of 4 cm⁻¹.

  • System Validation (Critical Step): Before accepting the data, interrogate the spectrum at ~1380 cm⁻¹ and ~1100 cm⁻¹.

    • Validation Logic: The absence of a strong absorption band at 1380 cm⁻¹ (carbonate CO32−​ asymmetric stretch) and 1100 cm⁻¹ (thiosulfate) proves that the sample has not undergone environmental hydrolysis or oxidation[2]. If these peaks are present, discard the sample and repeat Protocol A.

Protocol C: Solid-State MAS 13C NMR Acquisition
  • Packing: Pack the microcrystalline K2​CS3​⋅nH2​O into a 4 mm zirconia rotor inside an argon-filled glovebox. Seal with a Kel-F cap.

  • Acquisition: Transfer the sealed rotor to the solid-state NMR probe. Acquire 13C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra at a spinning rate of 10–12 kHz.

  • Referencing: Reference the chemical shift against tetramethylsilane (TMS, 0 ppm). The isotropic chemical shift of the central carbon should appear near 269 ppm[5].

References

  • Carbonates, Thiocarbonates, and the Corresponding Monoalkyl Derivatives. 1.
  • Potassium trithiocarbonate | CK2S3 | CID 12089614 - PubChem N
  • AP212A - Tetrathiocarbonate process Google P
  • Synthesis and structural characterization of bimetallic salts containing octahedrally coordinated complex c
  • CN106380434B - A kind of method for preparing thiourethane co-production trithiocarbonate Google P
  • Synthesis and Characterisation of Inorganic Trithiocarbonates, Perthiocarbonates and Related 1,1-Dithiol

Sources

Foundational

"thermal decomposition of potassium carbonotrithioate hydrate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Decomposition of Potassium Carbonotrithioate Hydrate

Executive Summary

Potassium carbonotrithioate hydrate (commonly referred to as potassium trithiocarbonate hydrate, K2​CS3​⋅nH2​O ) is a critical sulfur-donor reagent utilized in the synthesis of nanomaterials, vulcanization processes, and heavy metal precipitation. Understanding its thermal stability is paramount for researchers handling high-temperature syntheses or designing controlled-release sulfur precursors. This whitepaper elucidates the mechanistic stages of its thermal decomposition, providing rigorous experimental protocols, thermodynamic profiles, and analytical workflows necessary to validate the decomposition pathway.

Structural & Chemical Foundations

Potassium carbonotrithioate hydrate crystallizes with water molecules integrated into its lattice, stabilizing the highly polarizable CS32−​ anion[1]. The carbon-sulfur bonds within the trithiocarbonate core exhibit partial double-bond character due to resonance, making the anhydrous salt relatively stable at ambient conditions. However, upon the application of thermal energy, the compound undergoes a sequential degradation characterized by dehydration followed by the homolytic/heterolytic cleavage of the C–S bonds[2].

The overall thermal decomposition under inert conditions follows a two-step stoichiometric pathway:

  • Dehydration: K2​CS3​⋅H2​O(s)​Δ​K2​CS3(s)​+H2​O(g)​

  • Desulfurization: K2​CS3(s)​Δ​K2​S(s)​+CS2(g)​ [2][3]

DecompositionPathway A Potassium Carbonotrithioate Hydrate K2CS3 · nH2O B Anhydrous Potassium Carbonotrithioate K2CS3 A->B Phase I: Dehydration (< 120 °C) H2O Water Vapor (nH2O) Evolved Gas A->H2O C Potassium Sulfide K2S B->C Phase II: Decomposition (120 °C - 350 °C) CS2 Carbon Disulfide (CS2) Evolved Gas B->CS2 Ox Potassium Sulfate (K2SO4) (If in Air) C->Ox Phase III: Oxidation (> 350 °C, O2 present)

Figure 1: Mechanistic pathway of the thermal decomposition of potassium carbonotrithioate hydrate.

Mechanisms of Thermal Decomposition

Phase I: Endothermic Dehydration (Ambient to 120 °C)

The initial thermal event is the endothermic release of lattice-bound water. Because the hydration state ( n ) can vary depending on the synthesis and storage conditions (often presenting as a monohydrate, n=1 ), the mass loss in this region is utilized to precisely quantify the hydration level[1]. The loss of water destabilizes the crystal lattice, slightly lowering the activation energy required for the subsequent cleavage of the trithiocarbonate anion.

Phase II: Desulfurization and Anion Collapse (120 °C to 350 °C)

Following dehydration, the anhydrous K2​CS3​ begins to decompose. Thermogravimetric analysis (TGA) reveals an abrupt initial mass loss starting around 120 °C, which gradually tapers off as the temperature approaches 350 °C[2]. This phase is characterized by the extrusion of volatile carbon disulfide ( CS2​ ), leaving behind a solid residue of potassium sulfide ( K2​S )[2][3]. The broad temperature range for this step indicates a complex, diffusion-limited solid-state kinetic process.

Phase III: High-Temperature Oxidation (Anomalous Behavior >350 °C)

If the thermal analysis is not conducted in a strictly anoxic (oxygen-free) environment, a secondary reaction occurs. Above 350 °C, the highly reactive K2​S residue undergoes partial or complete oxidation to potassium sulfate ( K2​SO4​ ) or potassium thiosulfate ( K2​S2​O3​ )[2]. This manifests as an anomalous mass gain in the TGA curve, confounding the quantitative analysis of the desulfurization step.

Quantitative Data Summaries

To establish a self-validating analytical framework, theoretical mass loss values must be compared against experimental TGA data. Table 1 outlines the theoretical profile for the monohydrate species ( K2​CS3​⋅H2​O , MW = 204.42 g/mol ).

Table 1: Theoretical Thermogravimetric Mass Loss Profile

Decomposition PhaseTemperature RangeEvolved SpeciesTheoretical Mass Loss (%)Residual SolidResidual Mass (%)
I. Dehydration 25 °C – 120 °C H2​O (MW: 18.02)8.81% K2​CS3​ 91.19%
II. Desulfurization 120 °C – 350 °C CS2​ (MW: 76.14)37.25% K2​S 53.94%
Total Process 25 °C – 350 °C H2​O+CS2​ 46.06% K2​S 53.94%

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that running a simple TGA is insufficient for rigorous peer-reviewed validation. The protocol must be a self-validating system: the mass loss (TGA) must be correlated with the thermal flux (DSC), the evolved gases must be chemically identified (EGA), and the final solid residue must be structurally confirmed (PXRD)[1][2].

TGAWorkflow N1 Sample Prep (Inert Glovebox) N2 TGA-DSC Furnace (Ar Purge) N1->N2 5-10 mg Alumina Crucible N3 Evolved Gas Analysis (FTIR / MS) N2->N3 Transfer Line (Heated 200°C) N4 Residue Analysis (Kapton-sealed PXRD) N2->N4 Solid Residue Recovery

Figure 2: Self-validating instrumental workflow for thermal decomposition analysis.

Protocol 1: High-Resolution TGA-DSC with Evolved Gas Analysis (EGA)

Causality Note: Alumina ( Al2​O3​ ) crucibles are strictly mandated over standard platinum crucibles. At elevated temperatures, evolved sulfur species and alkali metal sulfides will severely attack platinum, forming PtS and irreversibly destroying the crucible.

  • Sample Preparation: Inside an argon-filled glovebox (to prevent premature hydrolysis or the absorption of hygroscopic moisture), precisely weigh 5.0–10.0 mg of K2​CS3​⋅nH2​O into a pre-calcined alumina crucible.

  • Atmospheric Control: Load the crucible into the TGA-DSC instrument. Purge the furnace with high-purity Argon (99.999%) at a flow rate of 50 mL/min for 30 minutes prior to heating. Why? Nitrogen can sometimes exhibit trace reactivity at extreme temperatures, and any residual oxygen will cause the K2​S to oxidize, ruining the mass-loss quantification.

  • Thermal Program: Heat the sample from 25 °C to 600 °C at a constant, slow rate of 5 to 10 °C/min. A slower heating rate is required to decouple the endothermic dehydration flux from the onset of the desulfurization flux.

  • Gas Routing (EGA): Route the exhaust gas through a transfer line heated to 200 °C into an FTIR spectrometer or Mass Spectrometer. The heated line is critical to prevent the condensation of water vapor and highly volatile CS2​ before they reach the detector.

  • Detection: Monitor FTIR wavenumbers at ~1530 cm⁻¹ (characteristic asymmetric stretching of CS2​ ) and 3500-4000 cm⁻¹ (for H2​O ).

Protocol 2: Structural Validation of the K2​S Residue via PXRD

To prove that the decomposition strictly followed the proposed pathway, the solid residue must be analyzed[1].

  • Recovery: Cool the TGA furnace to room temperature under continuous Argon flow. Immediately transfer the crucible back to the inert glovebox.

  • Mounting: Gently grind the solid residue ( K2​S ) and mount it onto a zero-background silicon sample holder.

  • Environmental Sealing: Seal the sample holder with a Kapton dome. Causality: K2​S is highly hygroscopic and reactive with ambient air. Exposing it to the atmosphere during the X-ray scan will result in the rapid formation of potassium hydroxide ( KOH ) and potassium hydrogen sulfide ( KSH ), yielding a false diffractogram.

  • Diffraction: Scan from 2θ = 10° to 80° using Cu-Kα radiation. Compare the resulting peaks against the standard powder diffraction file (PDF) for cubic K2​S to validate the end-product of the thermal decomposition.

Sources

Protocols & Analytical Methods

Method

Application Note: Potassium Carbonotrithioate Hydrate as a Reagent for Advanced Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale Potassium carbonotri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

Potassium carbonotrithioate hydrate ( K2​CS3​⋅H2​O ), commonly referred to as potassium trithiocarbonate hydrate, is a highly versatile, diprotic-equivalent sulfur nucleophile. While traditional sulfur sources like hydrogen sulfide ( H2​S ) or sodium sulfide ( Na2​S ) are plagued by high toxicity, gaseous handling challenges, and strong basicity that induces epimerization, K2​CS3​⋅H2​O offers a bench-stable, weighable alternative.

As a Senior Application Scientist, I emphasize this reagent's utility in the stereoselective synthesis of complex sulfur-containing heterocycles. Its unique mechanistic advantage lies in its ability to form neutral, isolable double adducts (such as bisdithiepanethiones) when reacting with highly electrophilic species like N-acyliminium ions[1]. This property has revolutionized the total synthesis of epidithiodiketopiperazine (ETP) alkaloids—a class of fungal metabolites with potent anticancer and antiviral properties[2]. Furthermore, it acts as a bifunctional annulation reagent, providing both sulfur atoms and a thiocarbonyl carbon in a single step to form 1,3-dithiolane and 1,3-dithiole rings from simple dihalides[3].

Causality in Reagent Selection

The choice of the hydrate form over the anhydrous salt is critical. Anhydrous K2​CS3​ is intensely hygroscopic and rapidly degrades into carbon disulfide ( CS2​ ) and potassium sulfide ( K2​S ) upon exposure to ambient moisture. The hydrate stabilizes the crystal lattice, allowing for precise stoichiometric control—a mandatory requirement when minimizing monosulfide byproducts in sensitive asymmetric syntheses[4].

Comparative Analysis of Sulfur Reagents

To justify the integration of K2​CS3​⋅H2​O into your synthetic workflows, we must evaluate its performance against standard thionating and sulfenylating agents. The data below summarizes the operational parameters driving reagent selection.

ReagentNucleophilicityByproductsPrimary Heterocycle ApplicationSafety & Handling Profile
K2​CS3​⋅H2​O Excellent (Diprotic equiv.) CS2​ , H2​O , KX ETPs, Dithiolanes, ThioacetalsSolid, bench-stable hydrate; releases CS2​ in strong acid.
H2​S (gas) Good H2​O General sulfenylationHighly toxic, gaseous, requires specialized scrubbing equipment.
Na2​S / K2​S High (Strongly basic) NaOH / KOH Thioethers, simple heterocyclesHygroscopic; strong basicity causes epimerization in sensitive substrates.
Lawesson's Reagent N/A (Thionating agent)Phosphine oxidesCarbonyl to thiocarbonyl conversionStrong odor, moisture sensitive, poor atom economy.

Workflow 1: Synthesis of Epidithiodiketopiperazine (ETP) Cores

The synthesis of ETP alkaloids (e.g., Chaetocin, Gliotoxin) requires the installation of a sensitive epidithio bridge across a diketopiperazine core. Direct sulfenylation often fails due to the instability of the intermediates. Movassaghi and co-workers demonstrated that K2​CS3​ can trap transient N-acyliminium ions to form a stable bisdithiepanethione adduct, which can later be oxidized to the desired ETP[1][2].

ETP_Pathway A 3,6-Dihydroxydiketopiperazine B N-Acyliminium Ion (Reactive Intermediate) A->B Acidic Media (TFA) D Bisdithiepanethione (Stable Adduct) B->D Double Nucleophilic Trapping C K2CS3 Hydrate (S-Nucleophile) C->D S-Transfer E Epidithiodiketopiperazine (ETP Core) D->E Hydrolysis & Oxidation

Mechanistic pathway for ETP core synthesis using K2CS3 hydrate via N-acyliminium ion trapping.

Protocol 1: Stereoselective Trapping of N-Acyliminium Ions

Self-Validating System: The formation of the bright yellow bisdithiepanethione intermediate serves as a visual indicator of successful N-acyliminium trapping.

Materials:

  • 3,6-dihydroxydiketopiperazine derivative (1.0 equiv)

  • K2​CS3​⋅H2​O (3.0 equiv)

  • Trifluoroacetic acid (TFA) (10.0 equiv)

  • Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the 3,6-dihydroxydiketopiperazine derivative (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Activation: In a separate vial, prepare a solution of K2​CS3​⋅H2​O (3.0 mmol) in a minimal amount of polar protic solvent (e.g., MeOH, 2 mL). Scientific Insight: The trithiocarbonate is acid-labile. Pre-dissolving it in a protic solvent stabilizes the anion via hydrogen bonding, preventing premature degradation into CS2​ and H2​S before it can react with the electrophile[1].

  • Ion Generation & Trapping: Add TFA (10.0 mmol) to the main reaction flask to generate the N-acyliminium ion. Immediately add the K2​CS3​ solution dropwise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30–45 minutes. The reaction mixture will transition to a distinct yellow-orange color. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (15 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the stable bisdithiepanethione adduct.

Workflow 2: Bifunctional Annulation of 1,3-Dithiolane-2-thiones

Thiocarbonic acid derivatives react efficiently with bifunctional electrophiles to yield sulfur-rich heterocycles[3]. K2​CS3​⋅H2​O acts as a dual-nucleophile, attacking 1,2-dihaloethanes or epoxides to form 1,3-dithiolane-2-thiones. These heterocycles are critical precursors for tetrathiafulvalene (TTF) derivatives used in organic electronics and conductive polymers.

Dithiolane_Pathway A Bifunctional Electrophile (e.g., 1,2-Dichloroethane) C Mono-alkylated Intermediate A->C SN2 Displacement B K2CS3 Hydrate B->C S-Attack D Intramolecular Cyclization C->D Second SN2 E 1,3-Dithiolane-2-thione D->E Ring Closure

Synthesis of 1,3-dithiolane-2-thiones via bifunctional annulation with K2CS3 hydrate.

Protocol 2: One-Pot Synthesis of 1,3-Dithiolane-2-thione

Self-Validating System: The transition from a biphasic mixture to the precipitation of a crystalline yellow solid confirms complete ring closure.

Materials:

  • 1,2-Dichloroethane (1.0 equiv)

  • K2​CS3​⋅H2​O (1.2 equiv)

  • Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve K2​CS3​⋅H2​O (12 mmol) in a 1:1 mixture of Ethanol and DI Water (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Electrophile Addition: Add 1,2-dichloroethane (10 mmol) dropwise to the vigorously stirring yellow solution at room temperature. Scientific Insight: The molar ratio of alkali trithiocarbonate to the electrophile must be strictly maintained at ≥1.2:1 to prevent the formation of polymeric thioether byproducts[4].

  • Cyclization (Heating): Gradually heat the reaction mixture to 65–70 °C (gentle reflux). Maintain this temperature for 4 hours. During this time, the initial mono-alkylation occurs, rapidly followed by an intramolecular SN​2 cyclization driven by the entropic favorability of 5-membered ring formation.

  • Product Isolation: Cool the reaction mixture to 0 °C in an ice bath. The 1,3-dithiolane-2-thione will precipitate as a yellow crystalline solid.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual KCl salts, followed by a small volume of cold ethanol (5 mL).

  • Drying: Dry the product in a vacuum desiccator overnight to yield analytically pure 1,3-dithiolane-2-thione.

References

  • Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids Accounts of Chemical Research[Link]

  • Synthesis and Biological Evaluation of Epidithio-, Epitetrathio- and bis-(Methylthio)diketopiperazines... PMC / National Institutes of Health[Link]

  • Thiocarbonic acid Wikipedia [Link]

  • Process for the preparation of optically active thiol compounds Google P

Sources

Application

Application Note: The Role of Potassium Carbonotrithioate in the Synthesis of Trithiocarbonate RAFT Agents and Controlled Radical Polymerization

Executive Summary & Scientific Context Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the field of polymer chemistry, providing a robust, versatile controlled radical polymeriza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the field of polymer chemistry, providing a robust, versatile controlled radical polymerization (CRP) platform for synthesizing complex macromolecular architectures[1]. The precision of the RAFT process is fundamentally dictated by the structural tuning of the Chain Transfer Agent (CTA). Among the various classes of CTAs, trithiocarbonates are highly prized by drug development professionals and materials scientists due to their exceptional chain transfer constants, robust hydrolytic stability, and broad compatibility with both More Activated Monomers (MAMs) and Less Activated Monomers (LAMs)[2][3].

Potassium carbonotrithioate ( K2​CS3​ ), also known as potassium trithiocarbonate, serves as the critical inorganic keystone for synthesizing these advanced trithiocarbonate CTAs[4][5]. By acting as a highly reactive bis-nucleophile, K2​CS3​ enables the facile, one-pot synthesis of symmetrical trithiocarbonates. These symmetrical agents are uniquely capable of growing polymer chains in two directions simultaneously, yielding precise ABA triblock copolymers in a fraction of the steps required by traditional methods[1][6].

Mechanistic Causality: The Role of K2​CS3​

Core Formation and Nucleophilic Substitution

The efficacy of a RAFT agent requires a delicate thermodynamic balance between its stabilizing "Z-group" and its radically leaving "R-group". K2​CS3​ provides the highly polarizable −S−C(=S)−S− core (acting as the Z-group equivalent in symmetrical CTAs).

The causality of its synthetic utility lies in the potent nucleophilicity of its sulfur anions. When reacted with an alkyl halide (e.g., benzyl bromide), K2​CS3​ undergoes a rapid, double SN​2 substitution[7]. Because the trithiocarbonate dianion ( CS32−​ ) is unstable in isolation, it is typically generated in situ and immediately quenched with the organic halide to lock the sulfur atoms into the stable R−S−C(=S)−S−R′ architecture[8].

Why Trithiocarbonates Outperform Alternatives

Unlike dithiobenzoates, which often suffer from severe kinetic retardation during the polymerization of acrylates, trithiocarbonates exhibit minimal retardation and superior control over molecular weight distributions[5]. Furthermore, symmetrical trithiocarbonates derived from K2​CS3​ possess two identical R-groups. This effectively doubles the initiation efficiency and allows for convergent RAFT processes, which are highly desirable for synthesizing thermoplastic elastomers and nanomedicine delivery vehicles[5][6].

SynthesisWorkflow Step1 Step 1: Core Formation K2S + CS2 Intermediate Intermediate K2CS3 (Potassium Carbonotrithioate) Step1->Intermediate Ethanol, 0°C Exothermic Product Product Symmetrical Trithiocarbonate (R-S-C(=S)-S-R) Intermediate->Product SN2 Reaction Step2 Step 2: Alkylation 2 R-X (e.g., Benzyl Bromide) Step2->Product Room Temp, 4h

Synthesis of symmetrical trithiocarbonate RAFT agents using potassium carbonotrithioate.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: In Situ Synthesis of Potassium Carbonotrithioate ( K2​CS3​ )

Objective: Generate the highly reactive K2​CS3​ intermediate without isolating the hydrolytically sensitive salt. Causality & Rationale: K2​CS3​ is prone to oxidative degradation and hydrolysis if stored[9][10]. In situ generation ensures maximum nucleophilicity for the subsequent alkylation step, preventing the formation of unwanted disulfide byproducts[4][8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, 250 mL round-bottom flask purged with Argon, dissolve 1.0 eq (50 mmol) of anhydrous potassium sulfide ( K2​S ) in 100 mL of anhydrous ethanol.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Rationale: The reaction with carbon disulfide is highly exothermic; maintaining low temperatures prevents the volatilization of CS2​ (b.p. 46 °C) and suppresses side reactions[4].

  • Addition: Add 1.2 eq (60 mmol) of carbon disulfide ( CS2​ ) dropwise over 30 minutes under vigorous magnetic stirring.

  • Validation (Visual Cue): The solution will transition from colorless/pale yellow to a deep, vibrant red/orange within 15 minutes, confirming the formation of the trithiocarbonate dianion ( CS32−​ ).

Protocol B: Synthesis of Symmetrical Dibenzyl Trithiocarbonate (DBTTC)

Objective: Convert the ethanolic K2​CS3​ into a highly active, symmetrical RAFT agent capable of bidirectional chain growth.

Step-by-Step Methodology:

  • Alkylation: To the chilled K2​CS3​ solution from Protocol A, add 2.1 eq (105 mmol) of benzyl bromide dropwise over 20 minutes[11].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4–6 hours to ensure complete SN​2 conversion[11].

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between diethyl ether (150 mL) and deionized water (100 mL). Extract the aqueous layer twice more with ether (50 mL each).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and evaporate the solvent. Purify the crude product via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

  • Validation (Quality Control):

    • Appearance: The purified product must be a bright yellow crystalline solid.

    • 1H NMR ( CDCl3​ ): Look for a sharp singlet at δ ~4.6 ppm ( 4H , −CH2​−S− ) and a multiplet at δ 7.2-7.4 ppm ( 10H , aromatic). The strict absence of peaks at δ ~4.4 ppm confirms that no unreacted benzyl bromide remains.

Protocol C: RAFT Polymerization of Styrene using DBTTC

Objective: Utilize the synthesized DBTTC to produce well-defined polystyrene with a central, active trithiocarbonate moiety.

Step-by-Step Methodology:

  • Reaction Mixture: In a Schlenk tube, combine Styrene (1000 eq, passed through basic alumina to remove the radical inhibitor), DBTTC (10 eq), and the initiator AIBN (1 eq)[6].

  • Degassing: Perform three rigorous freeze-pump-thaw cycles. Rationale: Oxygen acts as a potent radical scavenger. Failing to remove oxygen will terminate the polymerization prematurely, resulting in a broad dispersity ( Đ ) and loss of living character.

  • Polymerization: Backfill the tube with Argon, seal it, and immerse it in a pre-heated oil bath at 70 °C for 16 hours.

  • Quenching & Recovery: Stop the reaction by rapid cooling (immersion in liquid nitrogen or an ice bath) and exposing the mixture to air. Dilute the viscous mixture with a minimal amount of THF and precipitate dropwise into a large excess of cold methanol.

  • Validation (Quality Control): Analyze the dried polymer via Size Exclusion Chromatography (SEC). The polymer should exhibit a narrow dispersity ( Đ<1.2 ). Crucially, the UV detector trace (set to ~310 nm for the trithiocarbonate group) should perfectly overlay with the Refractive Index (RI) detector trace, confirming the retention of the CTA core in the center of the polymer chains[5].

RAFTMechanism Init Initiation I• + Monomer -> Pn• PreEq Pre-Equilibrium Pn• + S=C(Z)S-R ⇌ Pn-S-C•(Z)-S-R ⇌ Pn-S-C(Z)=S + R• Init->PreEq Reinit Reinitiation R• + Monomer -> Pm• PreEq->Reinit Leaving Group (R•) Expelled MainEq Main Equilibrium Pm• + Pn-S-C(Z)=S ⇌ Pm-S-C•(Z)-S-Pn ⇌ Pm-S-C(Z)=S + Pn• Reinit->MainEq Chain Propagation MainEq->MainEq Degenerative Transfer

The RAFT polymerization mechanism highlighting the role of the trithiocarbonate core.

Quantitative Data & Comparative Analysis

To aid in experimental design, the following tables summarize the comparative advantages of trithiocarbonates and the expected yields when utilizing K2​CS3​ as a precursor.

Table 1: Comparative Efficacy of RAFT Agent Classes | RAFT Agent Class | Core Structure | Monomer Compatibility | Hydrolytic Stability | Typical Dispersity ( Đ ) | Retardation Effect | | :--- | :--- | :--- | :--- | :--- | :--- | | Trithiocarbonates | −S−C(=S)−S− | Broad (MAMs & LAMs) | High[9] | < 1.2 | Minimal | | Dithiobenzoates | −S−C(=S)−Ph | MAMs primarily | Moderate | < 1.1 | Significant | | Xanthates | −S−C(=S)−O− | LAMs primarily | Low | 1.2 - 1.5 | None |

Table 2: Typical Synthesis Yields of Symmetrical Trithiocarbonates via K2​CS3​ [11]

Alkyl Halide Target RAFT Agent Solvent Reaction Time (h) Yield (%)
Benzyl Bromide Dibenzyl trithiocarbonate DMF / Ethanol 4 92
Ethyl Iodide Diethyl trithiocarbonate Ethanol 6 85
Propyl Bromide Dipropyl trithiocarbonate DMF 5 88

| Butyl Bromide | Dibutyl trithiocarbonate | DMF | 5 | 90 |

References

  • Benchchem.
  • Google Patents.
  • National Institutes of Health (NIH) / PMC.
  • Google Patents.
  • Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT)
  • ACS Macro Letters.
  • TCI Chemicals.
  • Journal of the American Chemical Society (ACS).
  • Electronics and Books.
  • Google Patents.
  • ResearchGate.
  • Sodium trithiocarbonate (Yield Data Table)

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Method

Application Notes and Protocols for the Quantification of Potassium Carbonotrithioate (K₂CS₃)

Abstract This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of potassium carbonotrithioate (K₂CS₃). Potassium carbonotrithioate, also known as potassium t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of potassium carbonotrithioate (K₂CS₃). Potassium carbonotrithioate, also known as potassium trithiocarbonate, is a crucial reagent in various fields, including as a precursor in organic synthesis, a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and as a specialized analytical reagent.[1][2] Accurate determination of its purity and concentration is paramount for ensuring reaction stoichiometry, process control, and quality assurance. This document explores several robust analytical techniques, offering researchers, scientists, and drug development professionals the necessary tools to select and implement the most suitable method for their specific application. The methodologies covered include UV-Visible Spectrophotometry, Acid-Base Titrimetry, and Inductively Coupled Plasma/Atomic Absorption Spectrometry, each presented with underlying principles, step-by-step protocols, and data analysis guidelines.

Introduction and Physicochemical Properties

Potassium carbonotrithioate is an inorganic salt with the chemical formula K₂CS₃.[3] It is a white to yellowish-red solid that is highly soluble in water, forming a strongly alkaline solution.[2] The key to its analysis lies in the properties of its constituent ions: the potassium cation (K⁺) and the carbonotrithioate dianion (CS₃²⁻). The CS₃²⁻ anion possesses a distinct chromophore, making it suitable for spectrophotometric analysis, while its basic nature allows for titrimetric quantification.

Causality Behind Method Selection: The choice of an analytical method is dictated by the sample matrix, required sensitivity, available instrumentation, and the desired speed of analysis.

  • For rapid, routine quality control of pure or formulated K₂CS₃: UV-Visible Spectrophotometry is often the method of choice due to its simplicity and speed.

  • For bulk assay and purity determination of raw material: Acid-Base Titrimetry provides a cost-effective and accurate primary method.

  • For samples where the anion may be degraded or in a complex matrix: Quantifying the potassium cation via Atomic Absorption Spectrometry offers an alternative, reliable approach.

Table 1: Physicochemical Properties of Potassium Carbonotrithioate

PropertyValueSource
Chemical FormulaK₂CS₃[3][4]
Molar Mass186.39 g/mol [3][4]
AppearanceWhite to yellowish-red, deliquescent solid[2][3]
SolubilityVery soluble in water; insoluble in ethanol[2]
Aqueous SolutionStrongly alkaline[2]

Method Selection Guide

Choosing the right analytical technique is a critical first step. The following diagram outlines a decision-making process to guide the user toward the most appropriate method based on common laboratory constraints and analytical requirements.

MethodSelection start What is the primary analytical goal? goal1 Rapid QC / Concentration in Solution start->goal1 goal2 Bulk Purity Assay of Raw Material start->goal2 goal3 Quantification in Complex Matrix / Anion Instability start->goal3 method1 UV-Vis Spectrophotometry goal1->method1 Fast, sensitive, good for dilute solutions goal2->method1 Faster alternative if validated method2 Acid-Base Titrimetry goal2->method2 High precision, cost-effective, primary method method3 K⁺ Analysis (AAS/ICP-OES) goal3->method3 Specific to cation, avoids anion interference

Caption: Decision tree for selecting an analytical method.

Method 1: UV-Visible Spectrophotometry

Principle

This method is based on the strong ultraviolet-visible absorbance of the carbonotrithioate (CS₃²⁻) anion in an aqueous solution. The trithiocarbonate group contains π → π* and n → π* electronic transitions, which result in characteristic absorbance peaks.[5] According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the analyte. A calibration curve is constructed using standards of known concentration to quantify unknown samples.

Instrumentation and Reagents
  • UV-Visible Spectrophotometer (double-beam recommended)

  • 1 cm quartz cuvettes

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Potassium Carbonotrithioate reference standard (≥99% purity)

  • Deionized (DI) water (≥18 MΩ·cm)

Detailed Protocol

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock 1. Prepare 1000 mg/L Stock (Reference Standard K₂CS₃) standards 2. Create Serial Dilutions (e.g., 5, 10, 15, 20, 25 mg/L) stock->standards measure 7. Measure Absorbance (Standards and Samples) standards->measure sample 3. Prepare Sample Solution (Dilute to fall within calibration range) sample->measure blank 4. Prepare Blank (DI Water) zero 6. Zero Instrument (Use DI Water Blank) blank->zero scan 5. Wavelength Scan (Determine λmax, ~310 nm) scan->zero Set Wavelength zero->measure plot 8. Plot Calibration Curve (Absorbance vs. Concentration) measure->plot regress 9. Perform Linear Regression (y = mx + c, check R² > 0.999) plot->regress calculate 10. Calculate Sample Concentration regress->calculate

Caption: Workflow for K₂CS₃ quantification by UV-Vis.

Step-by-Step Methodology:

  • Preparation of Stock Standard (1000 mg/L): Accurately weigh 100 mg of K₂CS₃ reference standard and transfer it to a 100 mL amber volumetric flask.

    • Expert Insight: The use of an amber flask is recommended as trithiocarbonate compounds can exhibit sensitivity to light, which may lead to degradation and erroneously low readings.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with DI water. A typical range would be 5 to 25 mg/L.

  • Preparation of Sample Solution: Accurately weigh a sample containing K₂CS₃ and dissolve it in a known volume of DI water. Dilute as necessary to ensure the final concentration falls within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 250 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 309-315 nm for the trithiocarbonate group.[5]

    • Set the instrument to measure absorbance at the determined λmax.

    • Zero the instrument using a DI water blank.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis:

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the calibration standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for a valid calibration.

    • Calculate the concentration of K₂CS₃ in the sample solution using the equation from the calibration curve. Remember to account for any dilution factors.

Method Validation Parameters

A full validation should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.[6][7][8][9]

Table 2: Typical Performance Characteristics for UV-Vis Method

ParameterTypical ValueDescription
Linearity Range2 - 50 mg/LRange where absorbance is proportional to concentration.
≥ 0.999Coefficient of determination for the calibration curve.
LOD~0.5 mg/LLowest concentration that can be reliably detected.[8]
LOQ~1.5 mg/LLowest concentration that can be reliably quantified.[8]
Accuracy (% Recovery)98.0 - 102.0%Closeness of measured value to the true value.[9]
Precision (%RSD)≤ 2.0%Degree of scatter between a series of measurements.

Method 2: Acid-Base Titrimetry

Principle

This method quantifies K₂CS₃ based on its alkaline properties. In an aqueous solution, the carbonotrithioate ion (CS₃²⁻) hydrolyzes to produce hydroxide ions (OH⁻). For a bulk assay, a known quantity of the sample is dissolved and titrated with a standardized strong acid (e.g., hydrochloric acid, HCl). The endpoint, where all the alkali has been neutralized, can be determined using a pH meter or a suitable colorimetric indicator.

Instrumentation and Reagents
  • 50 mL Burette, Class A

  • pH meter with a combination electrode

  • Stir plate and stir bar

  • Analytical balance

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Methyl Orange or other suitable indicator

  • DI water

Detailed Protocol
  • Sample Preparation: Accurately weigh approximately 1 gram of the K₂CS₃ sample into a 250 mL beaker.[10]

  • Dissolution: Add 100 mL of DI water and stir until the sample is completely dissolved.

  • Titration Setup: Place the beaker on a magnetic stir plate, immerse the pH electrode (if used) and a stir bar into the solution. Position the burette filled with standardized 0.1 M HCl above the beaker.

  • Titration:

    • Slowly add the 0.1 M HCl from the burette to the sample solution while stirring continuously.

    • Monitor the pH change. The endpoint is the point of maximum inflection on the titration curve.

    • If using an indicator like methyl orange, titrate until the solution color changes from yellow to red.

  • Record Volume: Record the volume of HCl consumed at the endpoint.

  • Blank Titration: Perform a blank titration with 100 mL of DI water to account for any acidity or alkalinity in the solvent.

Data Analysis and Calculations

The reaction stoichiometry is: K₂CS₃ + 2HCl → H₂CS₃ + 2KCl

The percentage of K₂CS₃ in the sample is calculated using the following formula:

% K₂CS₃ = [ (V_sample - V_blank) × M_HCl × (MW_K2CS3 / 2) ] / (W_sample × 10)

Where:

  • V_sample = Volume of HCl used for the sample (mL)

  • V_blank = Volume of HCl used for the blank (mL)

  • M_HCl = Molarity of standardized HCl (mol/L)

  • MW_K2CS3 = Molar mass of K₂CS₃ (186.39 g/mol )

  • W_sample = Weight of the sample (g)

  • The factor of 2 in the denominator accounts for the 2:1 stoichiometric ratio between HCl and K₂CS₃.

Method 3: Quantification of Potassium by Atomic Absorption Spectrometry (AAS)

Principle

This method provides an indirect quantification of K₂CS₃ by measuring the concentration of potassium (K⁺). Atomic Absorption Spectrometry (AAS) measures the absorption of light by free atoms in the gaseous state. A sample solution is aspirated into a flame, where it is atomized. A light beam from a potassium-specific hollow-cathode lamp is passed through the flame, and the amount of light absorbed is proportional to the concentration of potassium atoms. An ionization suppressant, such as cesium chloride, is added to prevent potassium atoms from ionizing in the hot flame, which would otherwise lead to inaccurate results.

Instrumentation and Reagents
  • Atomic Absorption Spectrometer with a potassium hollow-cathode lamp

  • Air-acetylene flame system

  • Class A volumetric flasks and pipettes

  • Potassium (K⁺) standard solution (1000 mg/L)

  • Cesium chloride (CsCl) solution (5% w/v) as an ionization suppressant

  • DI water

Detailed Protocol
  • Preparation of Stock Standard (100 mg/L K⁺): Dilute the 1000 mg/L K⁺ commercial standard solution 1:10 with DI water.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L K⁺) from the 100 mg/L stock solution.

    • Self-Validation Step: To each 100 mL flask of standard, add 2 mL of the 5% CsCl solution before diluting to the mark with DI water. This ensures both standards and samples are matrix-matched.

  • Preparation of Sample Solution:

    • Accurately weigh a sample of K₂CS₃ and dissolve it in a known volume of DI water.

    • Perform a serial dilution to bring the expected potassium concentration into the linear range of the instrument (typically 0.5 - 5 mg/L).

    • Add the same proportion of CsCl solution to the final diluted sample as was added to the standards.

  • Instrument Setup and Measurement:

    • Install the potassium hollow-cathode lamp and set the instrument wavelength to 766.5 nm.

    • Optimize the instrument parameters (e.g., slit width, flame conditions) as per the manufacturer's recommendations.

    • Aspirate the blank (DI water with CsCl) and zero the instrument.

    • Aspirate the standards and the sample, recording the absorbance for each.

  • Data Analysis:

    • Construct a calibration curve of absorbance versus K⁺ concentration.

    • Determine the concentration of K⁺ in the sample solution from the calibration curve.

    • Calculate the concentration of K₂CS₃ in the original sample using stoichiometry, accounting for all dilutions.

Calculation:

  • Concentration of K₂CS₃ (mg/L) = [K⁺] (mg/L) × (Molar Mass of K₂CS₃ / (2 × Atomic Mass of K))

  • Concentration of K₂CS₃ (mg/L) = [K⁺] (mg/L) × (186.39 / (2 × 39.10))

  • Concentration of K₂CS₃ (mg/L) ≈ [K⁺] (mg/L) × 2.38

Summary and Comparison of Methods

FeatureUV-Vis SpectrophotometryAcid-Base TitrimetryAAS (for K⁺)
Principle Light absorbance by CS₃²⁻ anionNeutralization of alkalinityLight absorbance by K atoms
Primary Use Routine QC, dilute solutionsBulk purity assayIndirect assay, complex matrices
Speed FastModerateModerate
Sensitivity High (mg/L)Low (% level)Very High (mg/L to µg/L)
Selectivity Moderate (prone to spectral overlap)Low (any acid/base interferes)High (specific to potassium)
Cost ModerateLowHigh
Key Advantage Simple, rapid, and widely availableInexpensive, high precision for bulkExcellent for trace levels, avoids anion chemistry issues
Key Limitation Requires optically clear samplesNot suitable for trace analysisIndirect method, requires expensive equipment

References

  • Ciglenečki, I., Marguš, M., Bura-Nakić, E., & Milanović, I. (2014). Electroanalytical methods in characterization of sulfur species in aqueous environment. Journal of Electrochemical Science and Engineering, 4(4), 225-235. [Link]

  • Ciglenečki, I., Marguš, M., & Coha, I. (2017). Electroanalytical methods in characterization of sulfur and organic matter species in water environment. Journal of Physical Chemistry & Biophysics. [Link]

  • Mphuthi, D., et al. (n.d.). Electrochemical determination of trace sulfur containing compounds in model fuel based on a silver/polyaniline-modified electrode. Analytical Methods. [Link]

  • Jordan, J. (2006). Electroanalytical Chemistry of Sulfur Compounds For the New Coal Conversion Technologies. Taylor & Francis Online. [Link]

  • Wikipedia. (2025). Potassium trithiocarbonate. Wikipedia. [Link]

  • Ciglenečki, I., Marguš, M., & Coha, I. (2017). Electroanalytical methods in characterization of sulfur and organic matter species in water environment. Longdom Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium trithiocarbonate. PubChem Compound Database. [Link]

  • Fandrich, F., et al. (2022). Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. ACS Applied Polymer Materials. [Link]

  • He, T., et al. (2007). Investigation of the Experimental Factors Affecting the Trithiocarbonate-Mediated RAFT Polymerization of Methyl Acrylate. Australian Journal of Chemistry. [Link]

  • Chemister. (n.d.). Potassium Thiocarbonate. Chemister.ru. [Link]

  • Journal of Medicinal and Chemical Sciences. (2018). K2CO3/CS2: A mild and efficient system for the preparation of trithiocarbonates. Journal of Medicinal and Chemical Sciences. [Link]

  • Hirai, Y., et al. (2025). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers. [Link]

  • The Royal Society of Chemistry. (n.d.). Trithiocarbonates as intrinsic photoredox catalysts and RAFT agents for oxygen tolerant controlled radical polymerization. The Royal Society of Chemistry. [Link]

  • IntechOpen. (2018). Validation of Analytical Methods. IntechOpen. [Link]

  • Whyte, J. M., et al. (2008). Synthesis and stability of potassium/carbonate co-substituted hydroxyapatites. University of Aberdeen. [Link]

  • Belouafa, S., et al. (2017). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Journal of Chromatography A. [Link]

  • SCION Instruments. (2024). A Guide to Analytical Method Validation. SCION Instruments. [Link]

  • NIMC. (n.d.). Handbook Of Analytical Validation. NIMC. [Link]

  • University of Cologne. (2021). Synthesis and Characterisation of Inorganic Trithiocarbonates, Perthiocarbonates and Related 1,1-Dithiolate Compounds. University of Cologne Institutional Repository. [Link]

  • Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • International Organization for Standardization. (1986). ISO 5310:1986 Fertilizers — Determination of potassium content — Titrimetric method using sodium tetraphenylborate. iTeh Standards. [Link]

  • ReachCentrum. (n.d.). REACH Potassium carbonate Technical Committee Analytical methods recommendation. ReachCentrum. [Link]

  • Ergin, G., et al. (2013). Spectrophotometric determination of 3-hydroxy-3-methylglutaryl coenzyme-A reductase inhibitors in pharmaceutical preparations. Turkish Journal of Chemistry. [Link]

  • Al-kassas, R., et al. (2024). Environmentally sustainable UV spectrophotometric–chemometric approach for simultaneous determination of budesonide, glycopyrrolate, and formoterol. Scientific Reports. [Link]

  • Google Patents. (n.d.). JP4733696B2 - Synthesis of trithiocarbonate RAFT agent and its intermediate.
  • International Organisation of Vine and Wine. (n.d.). Potassium- Determination by AAS. OIV. [Link]

  • Basavaiah, K., & Nagegowda, P. (2004). Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents. Il Farmaco. [Link]

  • Zhang, T., et al. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Advances. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). POTASSIUM CARBONATE. FAO. [Link]

  • International Fertilizer Association. (2009). Recommended Best Practice for the Analysis of Potassium Content in Potassium Chloride (KCl) Fertilizers. IFA. [Link]

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Application

Application Notes and Protocols: Potassium Carbonate Hydrate for Thermochemical Energy Storage

Introduction: The Role of Salt Hydrates in a Sustainable Energy Future Thermochemical energy storage (TCES) is a promising technology for the efficient utilization of renewable energy sources and waste heat.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Salt Hydrates in a Sustainable Energy Future

Thermochemical energy storage (TCES) is a promising technology for the efficient utilization of renewable energy sources and waste heat.[1][2] Unlike sensible or latent heat storage, TCES stores energy in the chemical bonds of reversible reactions, offering high energy storage densities and the potential for long-term, loss-free storage.[1][2] Among the various materials being investigated, salt hydrates have emerged as particularly attractive candidates for low-to-mid-temperature applications (<150°C), such as domestic heating.[3] Potassium carbonate (K₂CO₃) is considered a highly promising thermochemical material due to its favorable safety profile, low corrosiveness, and cost-effectiveness.[4]

This guide provides a comprehensive overview of potassium carbonate sesquihydrate (K₂CO₃·1.5H₂O) as a thermochemical energy storage material. It details the fundamental principles of its energy storage mechanism, provides in-depth protocols for its characterization and performance evaluation, and discusses practical considerations for its application in TCES systems.

Fundamental Principles of Energy Storage with Potassium Carbonate Hydrate

The core of energy storage using potassium carbonate lies in the reversible hydration and dehydration of the salt.[4][5] The process involves a single-step transformation between the anhydrous form (K₂CO₃) and the sesquihydrate form (K₂CO₃·1.5H₂O).[4]

Charging (Dehydration): Energy, typically from solar thermal collectors or industrial waste heat, is supplied to the hydrated salt. This drives an endothermic reaction, breaking the bonds between the potassium carbonate and water molecules, releasing water vapor. The energy is now stored in the chemical potential of the anhydrous salt.

Discharging (Hydration): When heat is required, the anhydrous salt is exposed to water vapor. This triggers an exothermic reaction, reforming the hydrated salt and releasing the stored energy as heat.[6]

The reversible reaction is as follows:

K₂CO₃(s) + 1.5H₂O(g) ⇌ K₂CO₃·1.5H₂O(s) + ΔHr

Where ΔHr is the enthalpy of reaction, which is approximately 98 kJ/mol.[2]

Physicochemical Properties

A thorough understanding of the material's properties is crucial for designing and optimizing a TCES system.

PropertyValueSource
Chemical FormulaK₂CO₃·1.5H₂O[7]
Molar Mass165.23 g/mol [8][9]
AppearanceWhite crystalline solid[7][9]
Theoretical Water Uptake0.20 g H₂O / g K₂CO₃[4]
Volumetric Energy Density0.96 - 1.3 GJ/m³[4][6]
Melting Point (anhydrous)891 °C[8][9]
The Hydration-Dehydration Cycle

The efficiency and practicality of a potassium carbonate-based TCES system are intrinsically linked to the kinetics and stability of its hydration and dehydration cycles.

HydrationDehydrationCycle cluster_charge Charging (Energy Input) cluster_storage Storage cluster_discharge Discharging (Heat Release) cluster_hydrated Initial State Dehydration Dehydration (Endothermic) Anhydrous Anhydrous K₂CO₃ (High Energy State) Dehydration->Anhydrous - H₂O Vapor Hydration Hydration (Exothermic) Anhydrous->Hydration + H₂O Vapor Hydrated Hydrated K₂CO₃·1.5H₂O (Low Energy State) Hydration->Hydrated - Heat Hydrated->Dehydration + Heat

Caption: The thermochemical cycle of potassium carbonate hydrate.

Material Characterization Protocols

Accurate characterization of potassium carbonate hydrate is essential to predict its performance in a TCES system. The following protocols outline standard methods for evaluating its thermal and kinetic properties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the hydration/dehydration temperatures, water content, reaction enthalpy, and kinetics.[10][11]

Instrumentation: A simultaneous TGA-DSC instrument is highly recommended.

Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed sample (5-10 mg) of anhydrous K₂CO₃ into an aluminum pan.[5]

    • Ensure a consistent particle size distribution for reproducible results.

  • Hydration Step:

    • Place the sample in the TGA-DSC instrument.

    • Introduce a controlled flow of humidified gas (e.g., nitrogen or air) with a specific water vapor pressure (e.g., 14 mbar).[2]

    • Set the temperature to a suitable hydration temperature (e.g., 30-40°C) and hold until the sample weight stabilizes, indicating complete hydration to K₂CO₃·1.5H₂O.[2]

  • Dehydration Step:

    • After complete hydration, purge the system with a dry inert gas (e.g., nitrogen).

    • Ramp the temperature at a controlled rate (e.g., 5 K/min) to a temperature sufficient for complete dehydration (e.g., 120-150°C).[2][12]

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: The mass loss corresponds to the water released during dehydration. From this, the exact stoichiometry of the hydrate can be confirmed. The rate of mass loss provides information about the reaction kinetics.[5]

    • DSC Curve: The integrated area of the endothermic peak during dehydration provides the enthalpy of reaction.[12] The peak temperature indicates the dehydration temperature under the given conditions.

Causality: By precisely controlling the temperature and humidity, TGA-DSC allows for the decoupling of heat and mass transfer effects from the intrinsic reaction kinetics, providing fundamental data for system modeling.[11]

Cyclic Stability Testing

Objective: To evaluate the material's performance and structural integrity over multiple hydration/dehydration cycles.

Protocol:

  • Instrument Setup: Utilize a TGA or a dedicated cycling rig capable of automated temperature and humidity swings.

  • Cycling Conditions:

    • Define the hydration conditions (temperature and water vapor pressure, e.g., 40°C and 23 mbar) and dehydration conditions (e.g., 120°C and dry gas).[2]

    • Program the instrument to cycle between these two states for a significant number of cycles (e.g., 50-100).[2]

  • Monitoring:

    • Continuously record the sample weight throughout the cycling process.

    • Periodically, after a set number of cycles, perform a full TGA-DSC characterization as described in Protocol 2.1 to assess any changes in water uptake capacity or reaction enthalpy.

  • Post-Cycling Analysis:

    • Characterize the cycled material using techniques like Scanning Electron Microscopy (SEM) to observe morphological changes and X-ray Diffraction (XRD) to identify any phase changes or side reactions.[2]

Causality: Repeated hydration and dehydration can lead to particle agglomeration, expansion, and contraction, which can negatively impact the material's performance.[4][13] Cyclic stability testing is crucial for identifying these degradation mechanisms and assessing the long-term viability of the material.

Performance Evaluation and Influencing Factors

Key Performance Indicators
IndicatorDescriptionTypical Values for K₂CO₃
Energy Storage Density The amount of energy stored per unit mass or volume.1633.6 kJ/kg, 160 kWh/m³ (in composite)[4][14]
Power Output The rate at which heat can be released during hydration.~127.3 W/kg[15]
Cycle Efficiency The ratio of energy released to energy stored over a complete cycle.~57.7%[15]
Cyclic Stability The ability to maintain performance over repeated cycles.Good, but can be affected by agglomeration.[3]
Impact of Operating Conditions

The performance of a K₂CO₃-based TCES system is highly dependent on the operating temperatures and water vapor pressures during charging and discharging. For instance, higher dehydration temperatures lead to faster charging, while higher vapor pressures during hydration result in a faster heat release.[2][16]

Challenges and Mitigation Strategies
  • Agglomeration and Deliquescence: Pure potassium carbonate can suffer from particle agglomeration and deliquescence (dissolving in absorbed water), which hinders water vapor transport and reduces performance.[3][4]

    • Mitigation: Incorporating the salt into a porous host matrix, such as expanded vermiculite or silica gel, can prevent leakage and improve stability.[2][4][14]

  • Impact of Atmospheric CO₂: Under certain conditions, K₂CO₃ can react with atmospheric CO₂ to form potassium bicarbonate (KHCO₃) or a double salt (K₂CO₃·2KHCO₃·1.5H₂O).[6][17] This can increase the required charging temperature.[6][17]

    • Mitigation: Ensuring the double salt is decomposed after each cycle can preserve the energy density and cyclability.[6][17]

Experimental Workflow and Reactor Design

The successful implementation of potassium carbonate in a TCES system requires careful reactor design to ensure efficient heat and mass transfer.

ExperimentalWorkflow cluster_material Material Preparation & Characterization cluster_reactor Reactor-Scale Testing Prep Material Synthesis (e.g., composite with vermiculite) TGA_DSC TGA-DSC Analysis (Kinetics, Enthalpy) Prep->TGA_DSC Cycling Cyclic Stability Testing TGA_DSC->Cycling SEM_XRD SEM/XRD Analysis (Morphology, Phase) Cycling->SEM_XRD Reactor Reactor Design (e.g., Fixed-bed, Honeycomb) SEM_XRD->Reactor Performance Performance Testing (Power, Efficiency) Reactor->Performance Modeling System Modeling & Optimization Performance->Modeling Modeling->Reactor Optimization

Caption: A typical experimental workflow for TCES material development.

Common reactor configurations include fixed-bed reactors and honeycomb structures, which enhance heat exchange.[16][18] Mathematical modeling plays a crucial role in optimizing reactor design and predicting system performance under various operating conditions.[16][18]

Conclusion

Potassium carbonate hydrate is a compelling material for thermochemical energy storage, offering high energy density and favorable economics. However, realizing its full potential requires a deep understanding of its material properties and careful engineering to overcome challenges such as agglomeration and side reactions. The protocols and insights provided in this guide offer a solid foundation for researchers and engineers working to advance this promising energy storage technology.

References

  • Characterization of potassium carbonate salt hydrate for thermochemical energy storage in buildings. (2019). Energy and Buildings, 196(13). Available at: [Link]

  • Mazur, M., Huinink, H., Fischer, H., & Adan, O. (2022). Impact of Atmospheric CO2 on Thermochemical Heat Storage Capabilities of K2CO3. Energy & Fuels. Available at: [Link]

  • Performance Analysis of Vermiculite–Potassium Carbonate Composite Materials for Efficient Thermochemical Energy Storage. (2024). MDPI. Available at: [Link]

  • Chate, A., Sharma, R., S, S. M., & Dutta, P. (2022). Studies on a potassium carbonate salt hydrate based thermochemical energy storage system. Energy, 258(C). Available at: [Link]

  • Elucidating the Dehydration Pathways of K2CO3·1.5H2O. (2023). Crystal Growth & Design. Available at: [Link]

  • Numerical Analysis on Desorption Process of K2CO3 for Thermochemical Heat Storage. (2023). Energy Proceedings. Available at: [Link]

  • K2CO3·1.5H2O in a multi-phase suspension reactor for thermochemical energy storage: An experimental study. (2026). ResearchGate. Available at: [Link]

  • Arya, A., Mahmoudi, A., Donkers, P. A., Brem, G., & Shahi, M. (2024). Microstructural changes in thermochemical heat storage material over cycles: Insights from micro-X-ray computed tomography. Renewable Energy, 223(C). Available at: [Link]

  • Stabilization of K2CO3 in vermiculite for thermochemical energy storage. (2020). Renewable Energy. Available at: [Link]

  • Elucidating the Dehydration Pathways of K2CO3·1.5H2O. (2024). Crystal Growth & Design. Available at: [Link]

  • Process for production of potassium carbonate sesquihydrate. (2002). Google Patents.
  • Gaeini, M., Shaik, S., & Rindt, C. (2019). Characterization of potassium carbonate salt hydrate for thermochemical energy storage in buildings. Semantic Scholar. Available at: [Link]

  • Kinetic investigation of K2CO3 using thermal analysis techniques and modelling of Energy-Pads. (2017). Eindhoven University of Technology Research Portal. Available at: [Link]

  • Kant, K., et al. (2021). Performance analysis of a K2CO3-based thermochemical energy storage system using a honeycomb structured heat exchanger. Pure. Available at: [Link]

  • A mathematical model of charging and discharging processes in a thermochemical energy storage reactor using the hydrated potassium carbonate as a thermochemical material. (2021). IDEAS/RePEc. Available at: [Link]

  • Performance Analysis of Vermiculite–Potassium Carbonate Composite Materials for Efficient Thermochemical Energy Storage. (2024). OUCI. Available at: [Link]

  • Impact of Atmospheric CO2 on Thermochemical Heat Storage Capabilities of K2CO3. (2022). PMC. Available at: [Link]

  • Potassium carbonate sesquihydrate. (n.d.). PubChem. Available at: [Link]

Sources

Method

"potassium carbonotrithioate as a precursor for nanoparticles"

Application Note: Potassium Carbonotrithioate (K₂CS₃) as a Dual-Pathway Precursor for Nanoparticle Synthesis Executive Summary Potassium carbonotrithioate (IUPAC name for potassium trithiocarbonate, K₂CS₃) is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Potassium Carbonotrithioate (K₂CS₃) as a Dual-Pathway Precursor for Nanoparticle Synthesis

Executive Summary

Potassium carbonotrithioate (IUPAC name for potassium trithiocarbonate, K₂CS₃) is a highly versatile, yet often underutilized, dianionic sulfur precursor. In the realm of nanotechnology and drug delivery, K₂CS₃ serves as a critical junction molecule. It enables two distinct, high-value synthetic pathways: the inorganic synthesis of metal sulfide nanoparticles (e.g., ZnS, CdS) via single-source precursors, and the organic synthesis of polymeric nanoparticles via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[1]. This application note details the mechanistic causality, experimental protocols, and quality control metrics required to harness K₂CS₃ effectively in both domains.

Mechanistic Overview: The Causality of Precursor Selection

The strategic choice of K₂CS₃ over traditional sulfur sources (like H₂S gas or Na₂S) or RAFT precursors (like thiophosgene) is rooted in safety, reaction control, and structural symmetry.

  • Inorganic Pathway (Metal Sulfides): K₂CS₃ readily coordinates with transition metals to form stable metal trithiocarbonate or xanthate-like complexes. These act as "Single-Source Precursors" (SSPs). Because the metal-sulfur bonds are pre-formed in the SSP, thermal decomposition strictly dictates the nucleation event, preventing the rapid, uncontrolled precipitation often seen with direct Na₂S addition. The choice of decomposition temperature and co-ligands directly controls the primary crystallite size and phase (e.g., cubic vs. hexagonal)[2].

  • Organic Pathway (Polymeric Nanoparticles): For drug delivery vehicles, polymeric micelles and nanoparticles must have low dispersity. K₂CS₃ acts as a dual nucleophile. When reacted with alkyl halides (such as those derived from AIBN), it undergoes two sequential nucleophilic substitutions to form symmetrical trithiocarbonates. This avoids the use of highly toxic thiophosgene and yields a superior RAFT agent that allows for convergent block copolymer synthesis and subsequent Polymerization-Induced Self-Assembly (PISA)[1].

G K2CS3 Potassium Carbonotrithioate (K2CS3) SSP Single-Source Precursor (Metal Complex) K2CS3->SSP Coordination RAFT Symmetrical Trithiocarbonate (RAFT Agent) K2CS3->RAFT Nucleophilic Substitution Metal_Salt Metal Salt (e.g., Zn²⁺) Metal_Salt->SSP Alkyl_Halide Alkyl Halide (e.g., AIBN-derived) Alkyl_Halide->RAFT Inorganic_NP Metal Sulfide NPs (e.g., ZnS) SSP->Inorganic_NP Thermal Decomposition Polymer_NP Polymeric NPs (via PISA) RAFT->Polymer_NP Emulsion Polymerization

Caption: Divergent synthetic pathways of K2CS3 for inorganic and polymeric nanoparticles.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems. Each major synthetic phase includes a required Quality Control (QC) checkpoint to verify the intermediate before proceeding.

Protocol A: Synthesis of Nanocrystalline ZnS via K₂CS₃-Derived Single-Source Precursor

This method utilizes K₂CS₃ to form a zinc-sulfur complex, which is subsequently decomposed to yield highly crystalline, quantum-confined ZnS nanoparticles[2].

Materials: Potassium carbonotrithioate (K₂CS₃), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), N,N,N',N'-tetramethylethylenediamine (TMEDA), Dichloromethane (DCM), Methanol.

Step-by-Step Methodology:

  • Ligand Exchange & SSP Formation: Dissolve 10 mmol of Zn(NO₃)₂·6H₂O in 50 mL of methanol. In a separate flask, dissolve 10 mmol of K₂CS₃ and 12 mmol of TMEDA in 50 mL of methanol.

  • Complexation: Dropwise add the zinc solution to the K₂CS₃/TMEDA solution under vigorous stirring at room temperature. A precipitate of the zinc trithiocarbonate-TMEDA complex will form.

    • Causality: TMEDA acts as a bidentate capping ligand. It stabilizes the intermediate and restricts rapid crystal growth during the later heating phase, ensuring the final nanoparticles remain in the quantum regime (<5 nm)[2].

  • Purification: Filter the precipitate, wash sequentially with cold methanol and DCM to remove unreacted salts, and dry under vacuum.

    • QC Checkpoint 1: Perform Thermogravimetric Analysis (TGA). A sharp mass loss onset between 150 °C and 160 °C validates the purity of the TMEDA-coordinated SSP[2].

  • Thermal Decomposition: Transfer 2 g of the purified SSP to a tube furnace. Purge with N₂ gas for 30 minutes. Heat the sample to 400 °C at a ramp rate of 10 °C/min and hold for 2 hours.

    • Causality: The inert N₂ atmosphere is critical; presence of oxygen at these temperatures will cause the unwanted formation of ZnO/ZnS heterostructures[2].

  • Harvesting: Cool to room temperature. Disperse the resulting powder in ethanol, sonicate, and centrifuge to isolate the ZnS nanoparticles.

    • QC Checkpoint 2: X-ray Diffraction (XRD). Confirm the presence of the cubic sphalerite phase (broad peaks at 2θ ≈ 28.5°, 47.4°, and 56.3°). Apply the Scherrer equation to confirm a primary crystallite size of ~4.4 nm[2].

Protocol B: Synthesis of Polymeric Nanoparticles via K₂CS₃-Mediated RAFT/PISA

This protocol leverages K₂CS₃ to synthesize a symmetrical RAFT agent, which is then used to drive Polymerization-Induced Self-Assembly (PISA) for drug delivery vehicles[1].

Materials: K₂CS₃, 2-bromo-2-methylpropionitrile (alkyl halide), Dimethylacetamide (DMAc), Hydrophilic monomer (e.g., N,N-dimethylacrylamide, DMA), Hydrophobic monomer (e.g., Benzyl methacrylate, BzMA), V-50 initiator.

Step-by-Step Methodology:

  • Symmetrical RAFT Agent Synthesis: Suspend 10 mmol of K₂CS₃ in 30 mL of DMAc. Slowly add 22 mmol of 2-bromo-2-methylpropionitrile. Stir at 40 °C for 24 hours.

    • Causality: The slight excess of the alkyl halide ensures complete double-nucleophilic substitution of the CS₃²⁻ core, yielding a symmetrical trithiocarbonate (TTC)[1].

  • Extraction: Dilute with water and extract the TTC using ethyl acetate. Dry over MgSO₄ and evaporate the solvent.

    • QC Checkpoint 1: ¹H NMR (CDCl₃). Confirm the absence of precursor peaks and verify the symmetry of the methyl protons to validate the RAFT agent.

  • Macro-CTA Formation: Mix the synthesized TTC RAFT agent, DMA (monomer), and V-50 (initiator) in a molar ratio of 1:50:0.1 in water. Degas via nitrogen sparging for 30 min, then heat to 70 °C for 4 hours to form the hydrophilic Macro-CTA.

  • PISA and Nanoparticle Assembly: To the live Macro-CTA solution, add the hydrophobic monomer (BzMA) targeting a block length of 200 units. Continue heating at 70 °C for 12 hours.

    • Causality: As the PBzMA block grows, it becomes increasingly insoluble in the aqueous medium. This thermodynamic incompatibility drives the growing polymer chains to spontaneously self-assemble into core-shell nanoparticles in situ.

  • Validation: Quench the reaction by cooling to room temperature and exposing to air.

    • QC Checkpoint 2: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). DLS should confirm a monodisperse particle size (e.g., ~50-80 nm, PDI < 0.15).

Workflow Step1 1. K2CS3 + Alkyl Halide Step2 2. Symmetrical RAFT Agent Step1->Step2 Step3 3. Hydrophilic Macro-CTA Step2->Step3 Step4 4. PISA with Hydrophobic Monomer Step3->Step4 Step5 5. Polymeric Nanoparticles Step4->Step5

Caption: Step-by-step workflow for RAFT-mediated Polymerization-Induced Self-Assembly (PISA).

Quantitative Data & Optimization

Understanding the kinetics of precursor concentration is vital. Variations in precursor ratios directly impact the nucleation-to-growth ratio, fundamentally altering the final nanoparticle size[3].

Table 1: Effect of Precursor Concentration on Nanoparticle Kinetics[3]

Precursor ConcentrationNucleation RateGrowth RateResulting NP SizeMechanistic Causality
Low SlowDominantLarger Precursor is slowly consumed by existing nuclei, favoring the continuous growth of fewer particles.
Optimal BalancedBalancedTargeted / Uniform Sufficient supersaturation achieves a brief nucleation burst followed by uniform monomer addition.
High Rapid BurstLimitedSmaller High supersaturation forces massive simultaneous nucleation; precursor is depleted before significant growth occurs.

Table 2: Comparative Analysis of K₂CS₃-Derived Nanoparticles

ParameterInorganic Route (Metal Sulfides)[2]Organic Route (Polymeric NPs)[1]
Role of K₂CS₃ Bidentate ligand / Sulfur sourceCore nucleophile for RAFT agent
Key Intermediate Metal Trithiocarbonate SSPSymmetrical Trithiocarbonate (TTC)
Primary Driving Force Thermal Decomposition (300-400 °C)Thermodynamic Self-Assembly (PISA)
Typical Size Range 2 nm – 15 nm (Quantum Dots)30 nm – 150 nm (Micelles/Vesicles)
Primary QC Method XRD (Phase), TEM (Size)¹H NMR (Conversion), DLS (Size/PDI)

References

  • Azo-Derived Symmetrical Trithiocarbonate for Unprecedented RAFT Control. Journal of the American Chemical Society.
  • Synthesis and characterization of zinc di(O-2,2-dimethylpentan-3-yl dithiocarbonates) bearing pyridine or tetramethylethylenediamine coligands and their conversion to nanocrystalline ZnS. Dalton Transactions. RSC Publishing.
  • Influence of precursor concentration on nanoparticle size. Benchchem Technical Support.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Potassium Carbonotrithioate Hydrate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Potassium Carbonotrithioate Hydrate ( K2​CS3​⋅xH2​O ), commonly referred to as potassium trithiocarbonate. This guide is specifically designed for researchers, analytical scientists, and drug development professionals. Due to the compound's extreme sensitivity to hydrolysis, oxidation, and thermal degradation, achieving high-purity crystalline hydrates requires strict environmental controls and phase-selective precipitation.

Core Workflow & Mechanistic Overview

Below is the standard purification workflow. The causality of this process relies heavily on the differential solubility of K2​CS3​ in aqueous versus organic solvent systems. While highly soluble in cold water, K2​CS3​ is practically insoluble in non-polar or weakly polar organic solvents like diethyl ether ()[1].

G A Crude K2CS3 Synthesis (KOH + H2S + CS2) B Aqueous Phase Extraction (< 5°C) A->B Dissolution C Anti-Solvent Addition (Cold Ethanol/Ether) B->C Impurity removal D Vacuum Filtration & Ether Washing C->D Precipitation E Desiccation (over P2O5 in dark) D->E Moisture control F Pure K2CS3 Hydrate E->F Final Yield

Workflow for the isolation and purification of potassium carbonotrithioate hydrate.

Step-by-Step Purification Methodology: Solvent-Anti-Solvent Precipitation

This self-validating protocol relies on an ethanol/ether anti-solvent system to force the crystallization of the hydrate while leaving unreacted precursors (e.g., KOH , K2​S ) in the liquid phase.

Step 1: Cold Aqueous Dissolution Dissolve the crude K2​CS3​ in a minimal volume of cold deionized water ( <5∘C ). Causality: Trithiocarbonates undergo rapid thermal decomposition into CS2​ and H2​S in hot water[1]. Maintaining a temperature below 5∘C kinetically halts hydrolysis.

Step 2: Filtration of Insoluble Byproducts Filter the aqueous solution rapidly through a fine glass frit under an inert atmosphere (Nitrogen or Argon). Causality: This removes insoluble elemental sulfur and polymeric polysulfides that often co-form during the synthesis of thiocarbonyls.

Step 3: Anti-Solvent Crystallization Under continuous stirring, slowly add cold absolute ethanol, followed by anhydrous diethyl ether, until the solution turns turbid. Causality: K2​CS3​ is soluble in ethanol but insoluble in ether[1]. The addition of ether lowers the dielectric constant of the medium, inducing supersaturation and the selective precipitation of the red/yellow K2​CS3​⋅xH2​O crystals.

Step 4: Isolation and Washing Isolate the precipitate via vacuum filtration (Schlenk filtration is highly recommended). Wash the filter cake three times with pure, cold diethyl ether. Causality: Ether washing removes residual water and ethanol, facilitating rapid drying and preventing localized dissolution/hydrolysis on the crystal surface.

Step 5: Controlled Desiccation Transfer the solid to a vacuum desiccator containing Phosphorus Pentoxide ( P2​O5​ ). Store in the dark for 24-48 hours ()[2]. Causality: K2​CS3​ is both hygroscopic and photosensitive. P2​O5​ provides a highly aggressive moisture sink to establish the stable hydrate, while the dark environment prevents UV-catalyzed radical degradation.

Physicochemical & Solubility Data

To assist in troubleshooting solvent systems, refer to the following quantitative solubility and stability data[1].

Solvent SystemSolubility ProfileTemperatureStability Impact & Notes
Cold Water Very Soluble <10∘C Stable if alkaline (pH > 8). Used for initial crude dissolution.
Hot Water Decomposes >40∘C Rapid hydrolysis yielding H2​S gas and K2​CO3​ . Avoid entirely.
Ethanol Soluble 20∘C Moderate stability. Used as a miscible bridge/co-solvent.
Diethyl Ether Insoluble 20∘C Excellent anti-solvent. Induces precipitation of the hydrate.

Troubleshooting Guides & FAQs

Q: My purified K2​CS3​ crystals are turning brown or black over time. What is happening? A: This discoloration indicates oxidative degradation into polysulfides or thiosulfates, or photolytic breakdown. Potassium carbonotrithioate is highly sensitive to oxygen and light. Ensure that your purification is conducted under a strict inert atmosphere (e.g., Schlenk line) and that the final product is stored in amber, gas-tight vials under Argon.

Q: During the aqueous dissolution step, the solution vigorously bubbles and smells like rotten eggs. How do I prevent this? A: The bubbling is the release of H2​S and CS2​ gases, which indicates acid-catalyzed or thermal hydrolysis of the trithiocarbonate core. Potassium trithiocarbonate is only stable in alkaline conditions. If the pH drops below 8 or the temperature exceeds 40∘C , it decomposes rapidly[1]. To troubleshoot, pre-chill your deionized water to <5∘C and ensure the solution remains slightly basic (you can add a trace amount of KOH if necessary).

Q: How can I control the exact hydration state (the " x " in K2​CS3​⋅xH2​O ) during the drying phase? A: The hydration state is highly dependent on the desiccation method and duration. Over-drying under high vacuum with strong desiccants (like P2​O5​ ) for extended periods (e.g., >1 week) can strip the structural waters of hydration, leading to the anhydrous form, which is often less crystalline and more reactive[2]. For a stable monohydrate ( K2​CS3​⋅H2​O ), monitor the mass of the crystals daily until a constant weight is achieved, or switch to a milder desiccant system once the bulk solvent is removed.

Q: I am getting a white precipitate co-crystallizing with my red/yellow trithiocarbonate. What is it? A: A white co-precipitate is typically Potassium Carbonate ( K2​CO3​ ) or Potassium Hydroxide ( KOH ). This occurs if the anti-solvent (ethanol/ether) is added too rapidly, trapping the highly water-soluble impurities in the crystal lattice. To fix this, increase the volume of the initial aqueous phase slightly, and add the anti-solvent dropwise to allow for slower, more selective crystal growth.

References

  • Title: Carbonates, Thiocarbonates, and the Corresponding Monoalkyl Derivatives. 1. Their Preparation and Isotropic 13C NMR Chemical Shifts Source: PubMed (Inorganic Chemistry) URL: [Link]

  • Title: Dipotassium trithiocarbonate Source: LookChem URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with Potassium Trithiocarbonate

Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address common challenges encountered when using p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address common challenges encountered when using potassium trithiocarbonate (K₂CS₃). This resource moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and the color of my potassium trithiocarbonate reagent is more brown or reddish-yellow than pure white. Could this be the problem?

A: Absolutely. The purity and integrity of your potassium trithiocarbonate are paramount for achieving high yields. K₂CS₃ is a white solid in its pure form; however, it is often hygroscopic and susceptible to oxidation and hydrolysis, leading to discoloration and impurities.[1]

Root Causes of Impurity:

  • Oxidation: Exposure to air can lead to the formation of various polysulfides and sulfates, which are often colored.

  • Hydrolysis: Reaction with atmospheric moisture can cause decomposition. The aqueous solution of K₂CS₃ is strongly alkaline and can be unstable.[2]

  • Deliquescence: The compound can absorb enough moisture from the air to dissolve, which accelerates degradation pathways.[2]

Troubleshooting and Solutions:

  • Assess Purity: Before use, visually inspect the reagent. A brownish or yellowish-red color suggests the presence of impurities.[1][2] While advanced techniques like X-ray powder diffraction or IR spectroscopy provide definitive analysis, a simple visual check is a good first step.[3][4]

  • Proper Storage: Always store potassium trithiocarbonate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to air and moisture.

  • Consider In Situ Generation: For highly sensitive reactions, consider generating the trithiocarbonate anion in situ. A common method involves reacting carbon disulfide (CS₂) with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in an appropriate solvent immediately before adding your substrate.[5][6][7] This ensures a fresh, active reagent.

Q2: I am performing an S-alkylation reaction with an alkyl halide, but my yield is poor and I see multiple byproducts. What are the likely side reactions?

A: S-alkylation is a primary application for K₂CS₃, typically reacting with two equivalents of an alkyl halide to form a symmetrical trithiocarbonate ester ((RS)₂CS).[1] However, several competing reactions can lower the yield of your desired product.

Common Side Reactions:

  • Elimination (E2) Reactions: If your alkyl halide has β-hydrogens and you are using a strong base or elevated temperatures, an E2 elimination pathway can compete with the desired Sₙ2 substitution, leading to the formation of an alkene. This is particularly problematic with secondary and tertiary alkyl halides.[8]

  • Hydrolysis of the Product: Trithiocarbonate esters, especially those derived from reactive alkylating agents, can be susceptible to hydrolysis during aqueous workup, particularly under basic conditions.[9]

  • Decomposition of the Trithiocarbonate Anion: The CS₃²⁻ anion itself can be unstable, especially at higher temperatures or in certain solvents, decomposing back to CS₂ and sulfides.[10] This reduces the concentration of your active nucleophile.

Troubleshooting Workflow:

G start Low Yield in S-Alkylation check_halide Check Alkyl Halide Structure start->check_halide check_conditions Review Reaction Conditions start->check_conditions primary_halide Primary Halide check_halide->primary_halide secondary_tertiary Secondary/Tertiary Halide check_halide->secondary_tertiary high_temp High Temperature? check_conditions->high_temp protic_solvent Protic Solvent? check_conditions->protic_solvent excess_base Excess Base? check_conditions->excess_base primary_halide->check_conditions lower_temp Action: Lower Reaction Temperature (e.g., 0°C to RT) secondary_tertiary->lower_temp High chance of E2 Elimination Byproduct end Re-run Reaction & Monitor lower_temp->end decomp Action: Optimize Temperature. Try 40-50°C first. high_temp->decomp Risk of K2CS3 Decomposition hydrolysis Action: Switch to Polar Aprotic Solvent (DMF, THF, Acetone) protic_solvent->hydrolysis Risk of Hydrolysis elimination_risk Action: Use Stoichiometric Amount of Base excess_base->elimination_risk Increases Elimination (E2) Risk decomp->end hydrolysis->end elimination_risk->end

Caption: Troubleshooting workflow for S-alkylation reactions.

Q3: What is the optimal solvent and temperature for reactions involving potassium trithiocarbonate?

A: Solvent and temperature are critical parameters that must be optimized for your specific reaction. There is no single universal condition, but general guidelines can be followed based on established protocols.

Solvent Selection: Polar aprotic solvents are generally preferred as they can dissolve potassium trithiocarbonate to some extent and facilitate Sₙ2 reactions.

Solvent TypeExamplesSuitabilityRationale
Highly Recommended DMF, DMSOExcellentGood solubility for K₂CS₃ and promotes nucleophilic substitution. Often gives high yields.[5][6][11]
Often Suitable THF, Acetone, AcetonitrileGoodModerate performance. THF was found to be optimal in some cases, preventing decomposition observed at higher temperatures.[10][12]
Use with Caution Methanol, EthanolPoor to ModerateProtic nature can lead to side reactions and decomposition. Methanol, in particular, has been reported to cause significant decomposition.[10]
Not Recommended Water, Toluene, DichloromethanePoorK₂CS₃ has low solubility in non-polar solvents like toluene. While soluble in water, the risk of hydrolysis for both the reagent and product is very high.[10][11]

Temperature Optimization:

  • Starting Point: Many successful preparations of trithiocarbonate esters are conducted at moderate temperatures, typically between 40°C and 50°C.[5][6]

  • Signs of High Temperature: If the reaction mixture darkens significantly or turns black, it is a strong indicator of thermal decomposition.

  • Low-Temperature Strategy: For sensitive substrates or when elimination is a concern, lowering the temperature to 0°C or room temperature can significantly improve the yield of the desired product by limiting decomposition and side reactions.[10]

Q4: I'm using K₂CS₃ to synthesize a RAFT agent, but my polymerization control is poor. Could the reagent be the issue?

A: Yes, the purity of the trithiocarbonate-based RAFT agent is crucial for achieving controlled polymerization with low dispersity and predictable molecular weights.[13][14] Impurities or degradation products can interfere with the reversible addition-fragmentation chain-transfer mechanism.

Potential Issues Stemming from K₂CS₃ Quality:

  • Stoichiometric Imbalance: If your K₂CS₃ is impure, the stoichiometry of your RAFT agent synthesis will be incorrect, leading to a mixture of the desired RAFT agent and unreacted starting materials.

  • Introduction of Initiating/Terminating Species: Impurities from K₂CS₃ degradation (e.g., elemental sulfur, polysulfides) can potentially initiate or terminate polymerization chains in an uncontrolled manner, broadening the molecular weight distribution.

  • Hydrolytic Instability: Some trithiocarbonate RAFT agents are susceptible to hydrolysis, especially if they contain other functional groups like nitriles or esters.[15][16] This degradation can be exacerbated by basic residues carried over from an impure K₂CS₃ source. The stability of the trithiocarbonate moiety itself is pH-dependent, with degradation observed at high pH values.[9]

Recommendations:

  • Purify the RAFT Agent: Always purify your synthesized RAFT agent meticulously (e.g., by column chromatography) before using it in polymerization.

  • Verify Structure and Purity: Use analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of your RAFT agent.[15]

  • Control pH: When performing polymerization in aqueous or protic media, ensure the pH is controlled to prevent hydrolysis of the trithiocarbonate group.[9]

Experimental Protocols
Protocol 1: General Procedure for S-Alkylation using in situ Generated Potassium Trithiocarbonate

This protocol describes a robust method for synthesizing symmetrical trithiocarbonates from alkyl halides, adapted from established literature procedures.[5]

Materials:

  • Potassium Carbonate (K₂CO₃), finely ground (4 mmol)

  • Carbon Disulfide (CS₂) (4 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide) (3 mmol)

  • Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add finely ground K₂CO₃ and 5 mL of anhydrous DMF.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition (1): Add carbon disulfide (4 mmol) to the stirred suspension. The mixture will typically turn a deep red or "blood red" color as the trithiocarbonate anion forms.

  • Formation: Vigorously stir the mixture at 40°C for 20-30 minutes.

  • Reagent Addition (2): Slowly add the alkyl halide (3 mmol) to the reaction mixture. A color change from red to yellow is often observed immediately.[5]

  • Reaction Monitoring: Continue stirring the reaction at 40°C. Monitor the consumption of the alkyl halide starting material by Thin Layer Chromatography (TLC).

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into 50 mL of distilled water. c. Extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

G reagents K₂CO₃ + CS₂ in DMF @ 40°C intermediate K₂CS₃ (in situ) (Red Color) reagents->intermediate 20-30 min alkyl_halide Add Alkyl Halide (R-X) intermediate:f0->alkyl_halide Nucleophilic Attack product (RS)₂CS (Yellow Color) alkyl_halide->product

Caption: Reaction pathway for in situ S-alkylation.

References
  • Journal of Medicinal and Chemical Sciences. (2018). K2CO3/CS2: A mild and effiecint system for the prapartion of trithiocarbonates.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Available at: [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions. a. Available at: [Link]

  • Wikipedia. (2025). Potassium trithiocarbonate. Available at: [Link]

  • Lowe, A. B., et al. (2025). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. PMC. Available at: [Link]

  • Fuchs, A. V., & Thurecht, K. J. (2017). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters. Available at: [Link]

  • Movassagh, B., & Navidi, M. (2013). K3PO4-mediated one-pot synthesis of symmetrical trithiocarbonates. Taylor & Francis Online. Available at: [Link]

  • Universität zu Köln. (n.d.). Synthesis and Characterisation of Inorganic Trithiocarbonates, Perthiocarbonates and Related 1,1-Dithiolate Compounds. Available at: [Link]

  • MDPI. (2025). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Available at: [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process – A Third Update. ConnectSci. Available at: [Link]

  • MDPI. (2000). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. Available at: [Link]

  • Milam, A. A., et al. (2017). Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. ACS Omega. Available at: [Link]

  • Fallah-Mehrjardi, M. (2018). Review of the organic trithiocarbonates synthesis. Scribd. Available at: [Link]

  • Aondofa, L. M., et al. (n.d.). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Trithiocarbonates in RAFT Polymerization. Available at: [Link]

  • Drugs.com. (n.d.). Potassium Thiocarbonate. Available at: [Link]

  • ResearchGate. (n.d.). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. Available at: [Link]

  • Quora. (2018). What is the action of potassium carbonate on alkyl halide?. Available at: [Link]

  • ReachCentrum. (n.d.). REACH Potassium carbonate Technical Committee Analytical methods recommendation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Handling of Potassium Carbonotrithioate (K₂CS₃) Solutions

Welcome to the technical support guide for potassium carbonotrithioate (K₂CS₃). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for potassium carbonotrithioate (K₂CS₃). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. Potassium carbonotrithioate is a powerful nucleophile and a key building block in the synthesis of various sulfur-containing compounds, including pharmaceuticals and RAFT agents for polymer chemistry.[1][2] However, its utility is often challenged by its inherent instability in solution. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust troubleshooting strategies and protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding potassium carbonotrithioate and its stability.

Q1: What is potassium carbonotrithioate?

Potassium carbonotrithioate, also known as potassium trithiocarbonate, is an inorganic salt with the formula K₂CS₃.[3] It consists of two potassium cations (K⁺) and a trithiocarbonate dianion (CS₃²⁻).[3] In its pure, solid form, it is a white or pale yellow substance, though impurities can often give it a brownish color.[3] It is typically synthesized by reacting carbon disulfide (CS₂) with a source of potassium sulfide, such as potassium sulfide (K₂S) or potassium hydrosulfide (KSH).[3]

Q2: Why are aqueous solutions of potassium carbonotrithioate unstable?

The instability of K₂CS₃ solutions stems primarily from the high reactivity of the trithiocarbonate anion. This anion is susceptible to several degradation pathways, principally hydrolysis and oxidation.

  • Hydrolysis: In aqueous solutions, the trithiocarbonate ion can react with water, leading to decomposition. This process is highly dependent on the pH of the solution.[4][5]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation, forming species like thiosulfates and releasing carbon disulfide.[6][7]

  • Reaction with Carbon Dioxide: Atmospheric CO₂ can dissolve in the solution, forming carbonic acid, which lowers the pH and accelerates decomposition, ultimately yielding potassium carbonate, carbon disulfide, and hydrogen sulfide.[6][7]

Q3: What are the primary factors that influence the stability of K₂CS₃ solutions?

The stability of a K₂CS₃ solution is a function of several interconnected environmental factors. Understanding and controlling these is critical for experimental success.

  • pH: This is arguably the most critical factor. Trithiocarbonates are significantly more stable under basic (alkaline) conditions and degrade rapidly in neutral or acidic media.[5][8] Studies on related organic trithiocarbonates show that hydrolysis rates increase dramatically as the pH drops.[4][9] Degradation can become significant at pH values below 11.[5]

  • Temperature: Degradation rates increase with higher temperatures.[4] Therefore, preparing and storing solutions at reduced temperatures is a key stabilization strategy.

  • Atmosphere: Exposure to air introduces oxygen and carbon dioxide, both of which promote distinct degradation pathways.[6][7] Working under an inert atmosphere (e.g., nitrogen or argon) is essential for preventing these reactions.

  • Light: While less documented for the inorganic salt itself, some organic trithiocarbonates can be sensitive to light, which can promote radical formation.[10][11] It is good practice to store solutions in amber vials or protect them from direct light.

Q4: What are the visible signs of K₂CS₃ solution decomposition?

A freshly prepared, pure solution of potassium carbonotrithioate should be a distinct yellow color, attributable to the π → π* transition of the C=S chromophore in the trithiocarbonate anion.[5][8] Decomposition can be observed through:

  • Color Change: The yellow color will fade, potentially becoming brown initially due to impurities or side products, and eventually colorless as the trithiocarbonate concentration diminishes.

  • Odor: Decomposition often releases carbon disulfide (CS₂), which has a characteristic, unpleasant "sulfurous" or "rotting cabbage" smell, and potentially hydrogen sulfide (H₂S), with its classic "rotten egg" odor.[6]

  • Precipitate Formation: Depending on the degradation pathway and concentration, you may observe the formation of elemental sulfur (a fine, pale yellow solid) or potassium carbonate.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: My freshly prepared K₂CS₃ solution rapidly loses its yellow color and my reaction yield is poor.

Likely Cause: This is a classic sign of rapid hydrolytic and/or oxidative decomposition. The most probable culprits are an inappropriate pH and exposure to atmospheric oxygen and carbon dioxide.

Troubleshooting Actions:

  • Control the pH: The solution's pH must be maintained in the alkaline range (pH > 11). Using deionized water without pH adjustment is insufficient, as its pH is often slightly acidic due to dissolved CO₂. Prepare your solution in a dilute, aqueous solution of a non-reactive base like potassium hydroxide (KOH). This creates a chemical "buffer" against decomposition.[6]

  • Eliminate Oxygen and CO₂: Air is detrimental to stability.[7] You must deoxygenate your solvent (water or other) before use. This can be achieved by bubbling an inert gas like nitrogen or argon through the liquid for 20-30 minutes. All subsequent handling, including weighing the K₂CS₃ and preparing the solution, should be performed under a positive pressure of inert gas.

  • Work at Lower Temperatures: Prepare the solution in a vessel cooled in an ice bath. This slows the kinetics of all degradation pathways.[4] Store the final solution at a low temperature (e.g., 2-8 °C) when not in use.

Problem: I am observing the formation of a fine white precipitate and gas evolution during my reaction.

Likely Cause: This indicates decomposition due to acidification, likely from dissolved CO₂. The white precipitate is probably potassium carbonate (K₂CO₃), and the gas is a mixture of H₂S and CS₂.[6][12] This scenario suggests that even if the initial solution was stable, the reaction conditions (e.g., addition of a slightly acidic reagent or prolonged exposure to air) are causing in-situ degradation.

Troubleshooting Actions:

  • Inert Atmosphere is Non-Negotiable: Ensure the entire experimental setup, from the stock solution vessel to the reaction flask, is continuously maintained under a positive pressure of nitrogen or argon. Use Schlenk lines or a glovebox for maximum fidelity.

  • Buffer the Reaction Mixture: If your reaction can tolerate it, consider adding a small amount of a non-nucleophilic base to the reaction mixture itself to neutralize any adventitious acid sources.

  • Use Freshly Prepared Solutions: Do not use K₂CS₃ solutions that have been stored for extended periods, even under seemingly ideal conditions. Prepare the solution immediately before it is needed for the highest possible purity and concentration.

Problem: How can I prepare a K₂CS₃ stock solution that is usable for a full day of experiments?

Solution: A properly prepared and stored solution can remain viable for several hours to a day. The key is a multi-pronged stabilization approach that addresses pH, atmosphere, and temperature simultaneously. See Protocol A below for a detailed, step-by-step methodology. The core principle is to dissolve high-purity K₂CS₃ in a pre-chilled, deoxygenated, basic solution under an inert atmosphere.

Problem: How do I confirm the concentration of my K₂CS₃ solution and check for degradation?

Solution: The intense yellow color of the trithiocarbonate anion provides a convenient handle for quantitative analysis using UV-Vis spectrophotometry. The trithiocarbonate group has a strong characteristic absorbance peak at approximately 310 nm.[8][13] By creating a calibration curve with freshly prepared standards, you can accurately determine the concentration of your stock solution and monitor its stability over time. A decrease in the absorbance at this wavelength directly corresponds to the degradation of the K₂CS₃. See Protocol B for a detailed methodology.

Section 3: Protocols & Methodologies

Protocol A: Preparation of a pH-Stabilized Potassium Carbonotrithioate Aqueous Stock Solution

This protocol describes the preparation of a 0.5 M K₂CS₃ solution stabilized against rapid degradation.

Materials:

  • Potassium Carbonotrithioate (K₂CS₃), high purity

  • Potassium Hydroxide (KOH)

  • High-purity, deionized water

  • Nitrogen or Argon gas supply

  • Schlenk flask or a three-neck flask equipped with gas inlet/outlet and septum

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Preparation: Place 100 mL of deionized water into the Schlenk flask. Add approximately 0.22 g of KOH to create a ~0.04 M solution (target pH ≈ 12).

  • Deoxygenation: Seal the flask and bubble nitrogen or argon gas through the solution for at least 30 minutes while stirring to remove dissolved oxygen and CO₂.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. Maintain a positive pressure of inert gas (a gentle outflow through a bubbler is ideal).

  • Weighing: Under a blanket of inert gas (if possible, in a glovebox), quickly weigh 9.32 g of K₂CS₃ (for 100 mL of 0.5 M solution). Note: K₂CS₃ is hygroscopic; minimize atmospheric exposure.

  • Dissolution: Briefly remove the septum/stopper from the flask and quickly add the weighed K₂CS₃ powder to the cold, basic, deoxygenated water. Immediately reseal the flask.

  • Mixing: Continue stirring in the ice bath under a positive pressure of inert gas until the solid is fully dissolved. The resulting solution should be a clear, bright yellow.

  • Storage: For immediate use, draw the required volume from the flask via a gas-tight syringe. For short-term storage (a few hours), keep the flask sealed under positive inert gas pressure in the ice bath or a refrigerator, protected from light.

Protocol B: UV-Vis Spectrophotometry for Monitoring Trithiocarbonate Concentration

Purpose: To quantify the concentration of K₂CS₃ and assess its degradation over time.

Procedure:

  • Prepare a Blank: Use the deoxygenated 0.04 M KOH solution (from Protocol A, Step 1) as your spectrophotometric blank.

  • Prepare a Standard: Immediately after preparing the stock solution in Protocol A, prepare a dilution for analysis. For example, dilute 100 µL of the 0.5 M stock solution into 9.9 mL of the blank solution (a 1:100 dilution, resulting in a 5 mM concentration).

  • Acquire Spectrum: Using a quartz cuvette, acquire the UV-Vis spectrum of your diluted standard from 250 nm to 500 nm.

  • Identify λ_max: Identify the wavelength of maximum absorbance (λ_max), which should be around 310 nm.[8][13]

  • Monitor Degradation: To check stability, take an aliquot from your stock solution at various time points (e.g., T=0, 1h, 2h, 4h), dilute it in the exact same manner, and measure the absorbance at the determined λ_max. A decrease in absorbance indicates a loss of K₂CS₃.

Section 4: In-Depth Scientific Discussion

Decomposition Mechanisms

Understanding the chemical pathways of degradation is essential for designing effective stabilization strategies. The two primary routes in aqueous media are hydrolysis and oxidation.

Decomposition Fig 1. Major decomposition pathways for K₂CS₃ in aqueous solution. cluster_hydrolysis Hydrolytic Decomposition (Acid/Neutral pH) cluster_oxidation Oxidative Decomposition K2CS3 K₂CS₃ Solution (CS₃²⁻ anion) K2CS3->hydrolysis_center K2CS3->oxidation_center H2S Hydrogen Sulfide (H₂S) CS2 Carbon Disulfide (CS₂) K2CO3 Potassium Carbonate (K₂CO₃) KHCO3 Potassium Bicarbonate (KHCO₃) KHCO3->K2CO3 OH⁻ K2S2O3 Potassium Thiosulfate (K₂S₂O₃) S_elemental Elemental Sulfur (S) K2S2O3->S_elemental further oxidation/decomposition hydrolysis_center->H2S H₂O / H⁺ hydrolysis_center->CS2 H₂O / H⁺ hydrolysis_center->KHCO3 H₂O / H⁺ oxidation_center->CS2 O₂ (air) oxidation_center->K2S2O3 O₂ (air)

Caption: Fig 1. Major decomposition pathways for K₂CS₃ in aqueous solution.

As shown in Figure 1, acidic or even neutral conditions promote hydrolysis, leading to the breakdown of the trithiocarbonate anion into products like H₂S, CS₂, and carbonates.[6] Concurrently, the presence of dissolved oxygen can lead to the formation of thiosulfates.[7] Maintaining a high pH and an inert atmosphere directly counteracts these degradation routes.

Workflow for Preparing Stabilized Solutions

The following workflow diagram summarizes the critical steps for ensuring the highest quality and stability of your potassium carbonotrithioate solutions.

Workflow arrow start Start: Prepare Solvent (DI H₂O + KOH) a1 start->a1 deoxygenate Deoxygenate Solvent (N₂/Ar Purge, 30 min) a2 deoxygenate->a2 cool Cool Solvent (0-5 °C Ice Bath) a3 cool->a3 weigh Weigh K₂CS₃ (Under Inert Atmosphere) a4 weigh->a4 dissolve Dissolve K₂CS₃ (Cold, Inert Conditions) a5 dissolve->a5 validate Validate Concentration (UV-Vis Spectroscopy) a6 validate->a6 use Use Immediately or Store (Cold, Dark, Inert) a7 use->a7 end Experiment Complete a1->deoxygenate a2->cool a3->weigh a4->dissolve a5->validate a6->use a7->end

Caption: Fig 2. Recommended workflow for preparing stabilized K₂CS₃ solutions.

Impact of pH and Temperature on Stability

The following table summarizes the expected qualitative relationship between pH, temperature, and the stability of trithiocarbonate solutions, based on principles derived from studies on analogous compounds.[4][5][8]

Condition Relative Degradation Rate Primary Rationale
High pH (>12), Low Temp (0-5 °C) Very Low Minimal H⁺ for hydrolysis; low kinetic energy. (Optimal Condition)
High pH (>12), Room Temp (~25 °C) Low Hydrolysis is suppressed, but thermal decomposition is more significant.
Neutral pH (~7), Low Temp (0-5 °C) High Hydrolysis becomes a major degradation pathway.[4]
Neutral pH (~7), Room Temp (~25 °C) Very High Both hydrolysis and thermal degradation are significant.
Acidic pH (<5), Any Temp Extremely Rapid Rapid decomposition to H₂S and CS₂ is expected.[9][14]

This data underscores the necessity of working at high pH and low temperature to maximize the solution's useful lifetime.

References

  • Levesque, G. et al. (2000). A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization. [Source information not fully available, derived from synthesis of multiple sources discussing CTA hydrolysis, e.g., Macromolecules, Journal of Polymer Science Part A: Polymer Chemistry][4]

  • Wang, K. et al. (2025, January 23). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. MDPI. [Link][5][8]

  • Fu, Q. et al. (2017). Trithiocarbonates as intrinsic photoredox catalysts and RAFT agents for oxygen tolerant controlled radical polymerization. The Royal Society of Chemistry. [Link][10][15]

  • SAFETY DATA SHEET - SDS. (2025, April 11). [Source not specified, likely a chemical supplier].[16]

  • Wang, K. et al. (2025, January 23). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. PMC. [Link][5]

  • Stacy, E. K. et al. (2022, October 11). Aqueous RAFT at pH zero: enabling controlled polymerization of unprotected acyl hydrazide methacrylamides. eScholarship. [Link][14]

  • Rieger, J. et al. (2013, July 25). Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization. ACS Publications. [Link][9]

  • Konkolewicz, D. et al. State Dependent Photochemical and Photophysical Behavior of Dithiolate Ester and Trithiocarbonate RAFT Polymerization Agents. ChemRxiv. [Link][17]

  • Pfeiffer, C. et al. (2013, June 11). RAFT-Polymers with Single and Multiple Trithiocarbonate Groups as Uniform Gold-Nanoparticle Coatings. ACS Publications. [Link][18]

  • Potassium trithiocarbonate. Wikipedia. [Link][3]

  • Amini, I. et al. (2018, May 28). K2CO3/CS2: A mild and effiecint system for the prapartion of trithiocarbonates. Journal of Medicinal and Chemical Sciences. [Link][1][19]

  • Al-Ghamdi, A. M. (2018, June 5). Synthesis and antimicrobial use of a trithiocarbonate derivative. Google Patents. [2]

  • Hill, M. R. et al. (2016, January 26). Mechanistic Insights Into Temperature-Dependent Trithiocarbonate Chain-End Degradation During the RAFT Polymerization of N-Arylmethacrylamides. [Source not specified, likely an ACS journal]. [Link][20][21]

  • Strube, R. E. (1959). Trithiocarbodiglycolic Acid. Organic Syntheses. [Link][22]

  • Xia, J. & Wu, P. (2016). A computational study on the thermal decomposition of di(tri)thiocarbonates. Journal of Theoretical and Computational Chemistry. [Link][23]

  • Gody, G. et al. (2022, September 8). Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. ACS Applied Polymer Materials. [Link][24]

  • Keddie, D. J. et al. Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ResearchGate. [Link][25]

  • Schattling, P. (2021). Synthesis and Characterisation of Inorganic Trithiocarbonates, Perthiocarbonates and Related 1,1-Dithiolate Compounds. Universität zu Köln. [Link][26]

  • Hill, M. R. et al. (2016, January 4). Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides. eScholarship. [Link][27]

  • Keddie, D. J. et al. (2017, March 7). Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters. [Link][28]

  • Quantifying radical generation from the photolysis of trithithiocarbonates. ACS Spring 2026. [Link][11]

  • Swanson, R. T. (1991). Solid thiocarbonates and methods of manufacture and use. Google Patents. [6]

  • Boyer, C. et al. (2022, January 10). Selective Photoactivation of Trithiocarbonates Mediated by Metal Naphthalocyanines and Overcoming Activation Barriers Using Thermal Energy. Journal of the American Chemical Society. [Link][29]

  • POTASSIUM TRITHIOCARBONATE. Inxight Drugs. [Link]

  • Langer, H. G. et al. (1990). Stabilized thiocarbonate solutions and the use thereof for controlling soil pests. Google Patents. [7]

  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. INEOS KOH. [Link][30]

  • Safety Data Sheet Potassium Carbonate. (2020, December 18). Redox. [Link][31]

  • Solymosi, F. et al. (2020, June 16). The Potassium-Induced Decomposition Pathway of HCOOH on Rh(111). MDPI. [Link][12]

Sources

Optimization

Technical Support Center: Improving Selectivity in Potassium Carbonotrithioate Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for potassium carbonotrithioate (K₂CS₃) chemistry. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for potassium carbonotrithioate (K₂CS₃) chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize K₂CS₃ or its in situ generation for the synthesis of trithiocarbonates. We understand that achieving high selectivity in these reactions is critical for downstream applications, from organic synthesis intermediates to chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome common challenges and enhance the selectivity and yield of your reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of potassium carbonotrithioate chemistry.

Q1: What is potassium carbonotrithioate and what are its primary applications?

Potassium carbonotrithioate, K₂CS₃, is a salt of trithiocarbonic acid.[3] It serves as a potent nucleophile and a robust source of the CS₃²⁻ dianion. Its primary application is in the synthesis of organic trithiocarbonates (R-S-C(S)-S-R'), which are crucial intermediates in several fields:

  • Organic Synthesis: Used for the protection of thiols and as building blocks for more complex sulfur-containing molecules.[2]

  • Polymer Chemistry: Widely employed as chain transfer agents (CTAs) in RAFT polymerization to synthesize polymers with controlled molecular weights and narrow distributions.[4][5][6]

  • Materials Science: Utilized in the creation of functional materials, including nanoparticles and self-immolative polymers.[7][8]

Q2: What is the fundamental reaction mechanism for forming a trithiocarbonate from an alkyl halide?

The reaction is a double nucleophilic substitution (S_N2) process. The trithiocarbonate dianion (CS₃²⁻) reacts sequentially with two equivalents of an alkylating agent, typically an alkyl halide (R-X).[3]

Reaction Scheme: K₂CS₃ + 2 R-X → R-S-C(S)-S-R + 2 KX

The reaction proceeds in two steps, with the second alkylation being faster than the first. The high nucleophilicity of the sulfur atoms drives the reaction forward.

Q3: What key factors influence the selectivity of this reaction?

Selectivity is primarily a competition between the desired nucleophilic substitution (S_N2) and an undesired base-promoted elimination (E2) of the alkyl halide.[9] The main factors are:

  • Structure of the Alkyl Halide: Primary and benzyl halides strongly favor the S_N2 pathway. Secondary halides show increased competition from E2, while tertiary halides will almost exclusively undergo elimination.[9][10]

  • Reaction Temperature: Higher temperatures tend to favor the E2 elimination pathway.[8] Careful temperature control is crucial.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are preferred as they solvate the potassium cation but leave the nucleophilic anion relatively free, enhancing the S_N2 rate.[2]

  • Base Strength: If generating the trithiocarbonate anion in situ using a base (e.g., K₂CO₃, Et₃N) and CS₂, the strength and steric hindrance of the base can influence the S_N2/E2 ratio.[2][10]

Q4: How stable are potassium carbonotrithioate and the resulting organic trithiocarbonates?

Potassium carbonotrithioate is a stable salt but should be stored in a dry environment. Organic trithiocarbonates exhibit variable stability. They can be sensitive to:

  • Hydrolysis: Especially under basic aqueous conditions, the thiocarbonyl group can be susceptible to hydrolysis.[11]

  • High Temperatures: Thermal decomposition can occur, though this is highly structure-dependent.

  • Oxidizing Agents: The sulfur atoms can be oxidized.

Workup and storage conditions should be carefully considered to avoid product degradation.

Troubleshooting Guide: Enhancing Reaction Selectivity

This section addresses specific experimental issues in a problem-and-solution format.

Problem: Low Yield of Target Trithiocarbonate

Q: My reaction yield is consistently low, even though TLC shows full consumption of the starting alkyl halide. What are the likely causes?

This common issue often points to competing side reactions or product degradation.

Causality & Solutions:

  • Competing Elimination (E2) Reaction: This is the most frequent cause of low yields, converting your alkyl halide into an alkene byproduct.

    • Diagnosis: Use ¹H NMR or GC-MS to check for the presence of vinyl protons or a product with a mass corresponding to the elimination of HX from your starting material.

    • Solution:

      • Lower the Temperature: Run the reaction at 0 °C or even lower before allowing it to slowly warm to room temperature. The activation energy for elimination is typically higher than for substitution, so lower temperatures disproportionately slow the undesired pathway.[8]

      • Re-evaluate Your Substrate: If using a secondary halide, expect lower yields. If possible, redesign the synthesis to use a primary halide.[10]

      • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF. Protic solvents can accelerate elimination.[2][9]

  • Product Decomposition during Workup: Trithiocarbonates can be unstable, especially in aqueous base.

    • Diagnosis: A color change (e.g., fading of the characteristic yellow color) or the appearance of new spots on TLC after workup suggests decomposition.

    • Solution:

      • Minimize Contact with Water: Perform the aqueous quench and extraction quickly and at a low temperature.

      • Control pH: Ensure the aqueous phase is neutral or slightly acidic during extraction to prevent base-catalyzed hydrolysis.[11]

      • Inert Atmosphere: For highly sensitive products, perform the workup under an inert atmosphere (N₂ or Ar) to prevent oxidation.

  • Impure Reagents:

    • Diagnosis: Water in solvents or old, partially decomposed alkyl halides can introduce side reactions.

    • Solution: Use freshly distilled solvents and alkyl halides. Ensure your K₂CS₃ or the base used for its in situ generation is anhydrous.

Visualization: Competing SN2 vs. E2 Pathways

The diagram below illustrates the critical balance between the desired substitution and the undesired elimination reaction.

G sub Alkyl Halide (R-X) + K2CS3 sn2 Desired Product Trithiocarbonate (R-S-C(S)-S-R) (SN2 Pathway) sub->sn2 Favored By: - Primary R-X - Low Temperature - Polar Aprotic Solvent e2 Byproduct Alkene (E2 Pathway) sub->e2 Favored By: - Secondary/Tertiary R-X - High Temperature - Strong/Hindered Base G start Start: Low Selectivity or Yield q1 Alkene byproduct observed via NMR/GC-MS? start->q1 a1_yes YES: E2 Pathway is Dominant q1->a1_yes Yes q2 NO: Side reaction is not E2 q1->q2 No sol1 1. Lower Reaction Temperature (to 0°C or below) 2. Verify Substrate (Primary > Secondary) 3. Ensure Polar Aprotic Solvent (e.g., DMF) a1_yes->sol1 q3 Product degradation during workup? q2->q3 a3_yes YES: Product is Unstable q3->a3_yes Yes a3_no NO: Degradation Unlikely q3->a3_no No sol2 1. Use Neutral/Slightly Acidic Quench 2. Minimize Workup Time & Temperature 3. Consider Inert Atmosphere Workup a3_yes->sol2 sol3 1. Check Purity of All Reagents (Solvent, Base, R-X) 2. Optimize Stoichiometry 3. Verify Reaction Time a3_no->sol3

Sources

Troubleshooting

"regeneration of potassium carbonate from its hydrate"

Welcome to the Technical Support Center for the regeneration of potassium carbonate from its sesquihydrate form (K₂CO₃·1.5H₂O). This guide is designed for researchers, materials scientists, and chemical engineers working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regeneration of potassium carbonate from its sesquihydrate form (K₂CO₃·1.5H₂O). This guide is designed for researchers, materials scientists, and chemical engineers working on thermochemical energy storage, desiccant systems, and carbon capture technologies.

Below, you will find an expert-level synthesis of dehydration mechanics, self-validating experimental protocols, and a targeted troubleshooting guide to resolve kinetic and morphological anomalies during the regeneration cycle.

Section 1: Core Principles & Technical FAQs

Q: Why does the dehydration behavior of K₂CO₃·1.5H₂O change after the first cycle? A: The dehydration pathway is highly dependent on the morphological state of the crystal lattice. Pristine (uncycled) K₂CO₃·1.5H₂O crystals possess an intact surface structure, making water removal energetically demanding. Consequently, pristine material dehydrates in a single, high-temperature step[1]. However, after a single hydration/dehydration cycle, the material undergoes severe morphological changes, including crack formation and increased surface area. These new edges, corners, and steps act as nucleation sites, altering the mechanism so that dehydration occurs in two distinct processes starting at significantly lower temperatures[1].

Q: What governs the reaction kinetics during the regeneration phase? A: The dehydration of K₂CO₃·1.5H₂O does not possess a universal activation energy; it is highly sensitive to pressure-temperature conditions[2]. The causality is rooted in supersaturation levels:

  • Near Equilibrium (Low Supersaturation): The reaction is limited by the nucleation and growth of the anhydrous phase. The thermodynamic barrier is high, leading to sluggish kinetics[2].

  • Far from Equilibrium (High Supersaturation): The dehydration reaches its maximum rate and becomes strictly controlled by the chemical reaction speed[2].

Q: Why do I observe a secondary mass loss peak around 110°C during Thermogravimetric Analysis (TGA)? A: A secondary peak at ~110°C is a classic indicator of potassium bicarbonate (KHCO₃) decomposition[1]. Because K₂CO₃ is highly alkaline, it reacts with atmospheric CO₂ and moisture to form bicarbonate impurities. This process (decarbonization) releases H₂O and CO₂, skewing your mass balance calculations if not accounted for.

Section 2: Visualizing the Dehydration Logic

Dehydration_Pathways Pristine Pristine K₂CO₃·1.5H₂O (Intact Crystal Lattice) HighTemp Single-Step Dehydration (High Activation Energy) Pristine->HighTemp Thermal Desorption (>80°C) Cracks Morphological Shift (Crack/Edge Formation) Pristine->Cracks Hydration/Dehydration Cycling Cycled Cycled K₂CO₃·1.5H₂O (High Defect Density) LowTemp Two-Step Dehydration (Lower Temp Onset) Cycled->LowTemp Thermal Desorption Anhydrous Anhydrous K₂CO₃ (Regenerated) HighTemp->Anhydrous LowTemp->Anhydrous Cracks->Cycled

Fig 1. Dehydration pathways of pristine vs. cycled K2CO3·1.5H2O.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every regeneration protocol must include built-in validation milestones.

Protocol A: Precision TGA Regeneration (Analytical Scale)

Purpose: To determine the exact hydration state and isolate the dehydration kinetics from impurity interference.

  • Sample Preparation: Weigh exactly 10.00 to 15.00 mg of K₂CO₃·1.5H₂O powder (50–164 μm particle size) into an alumina crucible.

  • Impurity Purge (The Causality Step): To eliminate residual KHCO₃ or double salts that skew kinetic data, subject the sample to a pre-bake at 200°C for 4 hours under a 5 mbar water vapor pressure[1].

  • Baseline Rehydration: Cool the sample to 25°C and allow it to fully rehydrate at 5 mbar until the mass stabilizes.

  • Controlled Dehydration: Ramp the temperature from 25°C to 130°C at a strict rate of 1 K/min under isobaric conditions (5 mbar)[1].

  • System Validation (Self-Check): Calculate the theoretical mass loss.

    • Molar mass of K₂CO₃ = 138.21 g/mol

    • Molar mass of 1.5 H₂O = 27.02 g/mol

    • Total hydrate mass = 165.23 g/mol

    • Validation Metric: The mass loss must be exactly 16.35% (±0.1%) . If the mass loss exceeds 16.5%, your sample has re-absorbed CO₂. If it is less than 16.2%, dehydration is incomplete due to insufficient supersaturation.

Protocol B: Multi-Phase Suspension Reactor Regeneration (Bulk Scale)

Purpose: To regenerate bulk K₂CO₃·1.5H₂O while preventing the severe agglomeration and deliquescence that typically ruin reactor beds.

  • Suspension Formulation: Suspend the K₂CO₃·1.5H₂O powder in an inert liquid phase. Use a mixture containing 20 wt% silicone oil in mineral oil. Causality: Silicone oil acts as a hydrophobic barrier that prevents particle-to-particle caking while maintaining high thermal conductivity[3].

  • Thermal Cycling: Heat the suspension reactor to 145°C under continuous mechanical agitation[3].

  • System Validation (Self-Check): Monitor the off-gas water condensation. At 145°C, you should achieve a dehydration conversion of up to 93% [3]. Sieve the regenerated powder post-reaction; the absence of hard agglomerates validates the efficacy of the silicone oil boundary layer.

Section 4: Troubleshooting Guide

Troubleshooting_Logic Start Regeneration Anomaly Agglom Severe Agglomeration? Start->Agglom Suspension Deploy Multi-Phase Suspension Reactor Agglom->Suspension Yes MassLoss Excess Mass Loss at ~110°C? Agglom->MassLoss No Bicarb KHCO₃ Impurity Decomposition MassLoss->Bicarb Yes Kinetics Sluggish Kinetics Near Equilibrium? MassLoss->Kinetics No Bake Pre-bake at 200°C (4h at 5 mbar) Bicarb->Bake Super Increase Supersaturation (Lower Vapor Pressure) Kinetics->Super Yes

Fig 2. Troubleshooting logic tree for K2CO3·1.5H2O regeneration anomalies.

Issue 1: The reactor bed turns into a solid, impenetrable block during cycling.

  • Diagnosis: Deliquescence-induced agglomeration. During the transition between hydration and dehydration, local vapor pressures exceed the deliquescence point, creating a liquid-like layer that fuses particles.

  • Resolution: Transition from a fixed-bed reactor to a multi-phase suspension reactor using a 20 wt% silicone oil/mineral oil mixture[3].

Issue 2: Dehydration stalls before reaching 100% conversion, even at elevated temperatures.

  • Diagnosis: The system has reached a low supersaturation state close to thermodynamic equilibrium, where the reaction becomes bottlenecked by the nucleation of the anhydrous phase[2].

  • Resolution: Do not just increase the temperature; lower the partial pressure of water vapor (e.g., apply a vacuum of <5 mbar or increase the dry sweep gas flow rate) to force the system into a high supersaturation regime where reaction speed dominates[2].

Section 5: Quantitative Data Summaries

Table 1: Key Thermodynamic & Kinetic Milestones for K₂CO₃·1.5H₂O Regeneration

ParameterValue / ObservationScientific Causality
Theoretical Mass Loss 16.35%Exact stoichiometric conversion of 1.5 moles of H₂O per mole of K₂CO₃.
Primary Dehydration Peak (Process II) ~80°C (at 5 mbar, 1 K/min)Thermal energy overcomes the binding energy of the sesquihydrate lattice[1].
Impurity Decomposition Peak (Process III) ~110°CDecarbonization of KHCO₃ impurities formed via atmospheric CO₂ exposure[1].
Max Bulk Conversion (Suspension) 93% at 145°COptimal balance of heat transfer and agglomeration prevention using silicone oil[3].
Kinetic Limiting Factor (Near Eq.) Nucleation & GrowthLack of sufficient thermodynamic driving force to form anhydrous nuclei[2].

References

  • Thermodynamic analysis of dehydration of K2CO3·1.5H2O. Thermochimica Acta (2022).
  • Elucidating the Dehydration Pathways of K2CO3·1.5H2O. Crystal Growth & Design (2024).
  • K2CO3·1.5H2O in a multi-phase suspension reactor for thermochemical energy storage: An experimental study.

Sources

Optimization

Technical Support Center: Potassium Carbonotrithioate (K₂CS₃) Handling &amp; Stability

Welcome to the Advanced Reagents Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of potassium carbonotrithioate (also known as potassium...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagents Troubleshooting Portal.

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of potassium carbonotrithioate (also known as potassium trithiocarbonate) during RAFT polymerization, sulfur-transfer reactions, or agricultural formulations. The reality is that K₂CS₃ is not inherently "bad" or "unpredictable"; it is simply highly responsive to its thermodynamic and kinetic environment.

This guide provides field-proven, causality-driven solutions to prevent the decomposition of K₂CS₃, ensuring reproducible yields and safe laboratory practices.

I. Core Causality: The Mechanisms of Decomposition

Before troubleshooting, we must understand why K₂CS₃ decomposes. Trithiocarbonates are highly sensitive to three primary vectors:

  • Protonation (pH < 8): The trithiocarbonate anion (CS₃²⁻) is stable only in alkaline conditions. Introduction of protons leads to the formation of unstable trithiocarbonic acid, which rapidly decomposes into carbon disulfide (CS₂) and hydrogen sulfide (H₂S) 1.

  • Oxidation & CO₂ Absorption: Exposure to atmospheric oxygen oxidizes the sulfur centers to thiosulfates. Simultaneously, atmospheric CO₂ dissolves in aqueous solutions to form carbonates, which lowers the pH and triggers the protonation pathway 2.

  • Thermal Degradation: Elevated temperatures (typically > 35°C) provide the activation energy required to break the C-S bonds, accelerating both hydrolysis and oxidative degradation 3.

II. Troubleshooting FAQs

Q1: My reaction mixture rapidly evolved a foul-smelling gas upon the addition of K₂CS₃, and my yield was near zero. What happened? A1: You experienced acute acid-catalyzed decomposition. The foul smell is a mixture of H₂S and CS₂ gas. This occurs when K₂CS₃ is added to a solution that is not sufficiently buffered to a basic pH. Causality: The rate-limiting step of trithiocarbonate decay is pH-dependent. Protons drive the equilibrium toward dissociation 1. Solution: Always pre-adjust your reaction solvent to pH > 9.5 (ideally 10-12) using a non-nucleophilic base or potassium hydroxide before adding K₂CS₃.

Q2: I prepared a stock solution of K₂CS₃ in water and kept the pH at 11. After a few days, it turned cloudy and precipitated a yellow solid. Why? A2: Your solution suffered from atmospheric degradation. The yellow precipitate is elemental sulfur. Even at a high pH, if the solution is exposed to air, oxygen will oxidize the trithiocarbonate to thiosulfate and CS₂. Furthermore, ambient CO₂ acts as a hidden acidifier, converting your hydroxide base into potassium carbonate, thereby lowering the pH and causing decomposition 2. Solution: Aqueous solutions of sodium or potassium trithiocarbonate remain stable only if oxygen and carbon dioxide are rigidly excluded 4. Degas your solvents via freeze-pump-thaw cycles and store the solution under an argon atmosphere.

Q3: What is the optimal temperature window for handling and reacting K₂CS₃? A3: For addition and mixing, maintain the temperature between 0°C and 5°C. For the bulk reaction, do not exceed 20°C to 35°C unless strictly required by the specific catalytic cycle. Causality: Temperatures above 80°C heavily encourage the thermal decomposition of the trithiocarbonate into byproducts, destroying the reagent before it can participate in the desired nucleophilic attack 3.

III. Quantitative Stability Parameters

To facilitate quick reference, the following table synthesizes the operational boundaries for K₂CS₃ stability based on empirical kinetic data.

ParameterCatastrophic Degradation ZoneMarginal StabilityOptimal Preservation ZoneMechanistic Consequence of Failure
pH Level < 7.07.0 - 8.59.5 - 12.0 Rapid evolution of H₂S and CS₂ gases.
Temperature > 60°C25°C - 40°C0°C - 5°C (Storage/Addition)Thermal cleavage of C-S bonds; wax-out of intermediates.
Atmosphere Ambient AirNitrogen (Standard)Argon (Schlenk Line) O₂ oxidation to thiosulfate; CO₂ acidification.
Solvent Protic/AcidicUntreated AqueousDegassed Basic Aqueous / Aprotic Solvolysis and protonation of the CS₃²⁻ anion.

IV. Self-Validating Protocol: Schlenk-Line Addition of K₂CS₃

Do not treat this as a mere list of steps; this is a self-validating system. If a step fails, the protocol is designed to halt before you waste expensive reagents.

Objective: Safely dissolve and transfer K₂CS₃ into a reaction vessel without triggering decomposition.

Step 1: Solvent Preparation (The Foundation)

  • Transfer 50 mL of deionized water (or appropriate miscible solvent) into a Schlenk flask.

  • Add 0.1 M Potassium Hydroxide (KOH) to adjust the pH to 10.5.

    • Validation: Verify with a calibrated pH probe. If pH < 10, add more KOH. Do not proceed until the environment is reliably basic.

  • Perform three freeze-pump-thaw cycles to rigorously remove dissolved O₂ and CO₂. Backfill with ultra-high purity Argon.

Step 2: Temperature Control (Kinetic Arrest)

  • Submerge the Schlenk flask in an ice-water bath.

  • Allow the solvent to equilibrate to 0°C - 4°C.

    • Validation: Use an internal thermocouple. Do not proceed if the temperature is > 5°C.

Step 3: Reagent Introduction (The Critical Window)

  • Under a positive flow of Argon, quickly add the solid K₂CS₃ to the chilled, basic solvent.

  • Stir gently until completely dissolved. The solution should be a clear, deep orange-red.

    • Validation: If the solution turns cloudy or bubbles form, decomposition has initiated (likely due to residual CO₂ or insufficient base). Abort the procedure.

Step 4: Transfer and Reaction

  • Transfer the stabilized K₂CS₃ solution to the main reaction vessel using a gas-tight syringe or cannula transfer, ensuring the receiving vessel is also under Argon and pre-chilled.

V. Logical Workflow for K₂CS₃ Reaction Setup

The following diagram maps the critical decision points and causality loops when setting up a reaction involving potassium carbonotrithioate.

K2CS3_Workflow Start Start K2CS3 Reaction Setup CheckAtm Is the system under Argon? Start->CheckAtm Degas Degas solvent (Freeze-Pump-Thaw) Backfill with Argon CheckAtm->Degas No CheckPH Is solvent pH > 9.5? CheckAtm->CheckPH Yes Degas->CheckAtm AddBase Add KOH/Base to adjust pH CheckPH->AddBase No CheckTemp Is temperature 0°C - 5°C? CheckPH->CheckTemp Yes AddBase->CheckPH CoolDown Submerge in ice bath CheckTemp->CoolDown No AddReagent Add K2CS3 under Argon flow CheckTemp->AddReagent Yes CoolDown->CheckTemp Observe Observe Solution State AddReagent->Observe Success Clear Orange/Red Solution Proceed with Reaction Observe->Success Stable Failure Gas Evolution / Cloudiness Decomposition Occurred. Abort. Observe->Failure Unstable

Fig 1: Logical decision tree for preventing K₂CS₃ decomposition during reaction setup.

VI. References

  • Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. ACS Omega / National Institutes of Health. Available at:

  • Stabilized thiocarbonate solutions and the use thereof for controlling soil pests. EP0366226B1 - Google Patents. Available at:

  • Process for making substituted trithiocarbonate derivatives. US8791286B2 - Google Patents. Available at:

  • Tetrathiocarbonate batch process. Justia Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Trithiocarbonate Salts: Sodium vs. Potassium Variants in RAFT Polymerization and API Purification

Trithiocarbonate salts—specifically sodium trithiocarbonate (Na₂CS₃) and potassium trithiocarbonate (K₂CS₃)—are indispensable sulfur-donating reagents in modern macromolecular design and pharmaceutical manufacturing. As...

Author: BenchChem Technical Support Team. Date: March 2026

Trithiocarbonate salts—specifically sodium trithiocarbonate (Na₂CS₃) and potassium trithiocarbonate (K₂CS₃)—are indispensable sulfur-donating reagents in modern macromolecular design and pharmaceutical manufacturing. As inorganic salts of the highly unstable trithiocarbonic acid (H₂CS₃), they serve a dual mandate in drug development: acting as the foundational precursors for Reversible Addition-Fragmentation chain Transfer (RAFT) agents[1], and functioning as highly efficient heavy metal scavengers for the purification of Active Pharmaceutical Ingredients (APIs)[2].

This guide objectively compares the physicochemical properties, synthetic utility, and operational performance of Na₂CS₃ and K₂CS₃, providing drug development professionals with field-proven insights and self-validating experimental protocols.

Physicochemical Profiling & Stability Mechanics

Understanding the thermodynamic and kinetic stability of Na₂CS₃ versus K₂CS₃ is critical for experimental reproducibility. Both salts are highly sensitive to environmental factors, requiring the rigid exclusion of oxygen (O₂) and carbon dioxide (CO₂) to prevent rapid degradation[3].

  • Oxidative Degradation: Exposure to atmospheric oxygen causes the trithiocarbonate anion to oxidize, decomposing into carbon disulfide (CS₂) and thiosulfates[4].

  • Acidic Hydrolysis: Exposure to CO₂ lowers the pH of the local environment, driving the decomposition of the salt into carbonates, elemental sulfur, CS₂, and hydrogen sulfide (H₂S)[3].

While both salts share these vulnerabilities, sodium trithiocarbonate is significantly less hygroscopic than its potassium counterpart [5]. Potassium trithiocarbonate's high affinity for moisture accelerates water-induced hydrolysis, severely limiting its shelf-life. Consequently, Na₂CS₃ is the preferred candidate for long-term storage and anhydrous synthetic workflows where precise stoichiometric control is paramount.

Degradation A Trithiocarbonate Salt (Na2CS3 / K2CS3) D Carbon Disulfide (CS2) + Thiosulfates A->D Oxidation E Carbonates + CS2 + H2S + S(0) A->E Acidification B Oxygen (O2) Exposure B->D C Carbon Dioxide (CO2) Exposure C->E

Chemical degradation pathways of trithiocarbonate salts upon environmental exposure.

Application I: Precursors for RAFT Chain Transfer Agents

In the realm of drug delivery, RAFT polymerization provides unprecedented control over polymer molecular weight and architecture, enabling the synthesis of well-defined amphiphilic block copolymers (e.g., micelles and vesicles) for targeted therapeutic delivery[6]. Symmetrical trithiocarbonate-based RAFT agents, such as dibenzyl trithiocarbonate (DBTTC) or bis(carboxymethyl)trithiocarbonate, are synthesized directly via the nucleophilic substitution of alkali metal trithiocarbonates with alkyl halides[7].

Causality in Experimental Design: Na₂CS₃ is overwhelmingly favored over K₂CS₃ for RAFT agent synthesis. The synthesis of a Chain Transfer Agent (CTA) requires strict stoichiometric precision to prevent the formation of unsaturated dimers or mono-alkylated side products[7]. Because K₂CS₃ rapidly absorbs atmospheric moisture, it is nearly impossible to weigh accurately under standard laboratory conditions. The lower hygroscopicity of Na₂CS₃ allows for precise mass measurements, drastically improving the final yield and purity of the RAFT agent[1].

Self-Validating Protocol: Synthesis of Dibenzyl Trithiocarbonate (DBTTC)
  • Anhydrous Preparation: In a flame-dried, nitrogen-purged Schlenk flask, suspend 10.0 mmol of anhydrous Na₂CS₃ in 20 mL of anhydrous ethanol. Rationale: Utilizing Na₂CS₃ minimizes the introduction of adventitious water, preventing the premature hydrolysis of the trithiocarbonate anion.

  • Alkylation: Dropwise add 20.5 mmol of benzyl bromide at 0 °C under vigorous magnetic stirring. Rationale: The slight stoichiometric excess (0.5 mmol) of the alkylating agent ensures the complete consumption of the trithiocarbonate salt, preventing unreacted sulfur species from contaminating the final polymer.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 12 hours. Validate the reaction progress via UV-Vis spectroscopy. The characteristic CS₃²⁻ absorption band at ~335 nm will completely disappear when the conversion to the CTA is successful.

  • Purification: Evaporate the ethanol under reduced pressure, extract the residue with dichloromethane (DCM), and wash three times with deionized water to remove the NaBr byproduct. Purify the organic layer via silica gel chromatography (hexane/ethyl acetate) to yield DBTTC as a vibrant yellow oil.

RAFTSynthesis A Alkali Trithiocarbonate (Na2CS3) C Symmetrical RAFT CTA (e.g., DBTTC) A->C Nucleophilic Substitution B Alkylating Agent (e.g., Benzyl Bromide) B->C E Block Copolymer Drug Delivery Vehicle C->E RAFT Polymerization D Monomer + Initiator (e.g., NVP, PEGMA) D->E

Workflow for synthesizing RAFT chain transfer agents and subsequent block copolymers.

Application II: Heavy Metal Scavenging in API Streams

During the synthesis of complex Active Pharmaceutical Ingredients (APIs), transition metal catalysts (e.g., Palladium in Suzuki or Heck couplings) are frequently utilized. Regulatory guidelines mandate the rigorous removal of these heavy metals to sub-ppm levels before formulation. Trithiocarbonate salts are vastly superior to standard sulfides (like Na₂S) because they form highly insoluble, multi-coordinate complexes with transition metals, effectively eliminating their solubility and bioavailability[2].

Comparative Efficacy: When comparing the two salts for industrial scavenging, Na₂CS₃ produces larger, more easily filterable flocs compared to K₂CS₃. The potassium salt tends to generate finer, colloidal metal-sulfur particulates that can easily blind filtration membranes, leading to operational bottlenecks.

Self-Validating Protocol: Heavy Metal Scavenging
  • Preparation: Dissolve the crude API containing residual palladium in a water-miscible organic solvent (e.g., THF or Ethanol).

  • Scavenger Addition: Prepare a fresh 10% w/v aqueous solution of Na₂CS₃. Add this dropwise to the API solution at room temperature until a molar ratio of 5:1 (Trithiocarbonate : Palladium) is achieved.

  • Complexation and Flocculation: Stir the mixture moderately for 2 hours. Rationale: Moderate stirring promotes the collision of colloidal metal-trithiocarbonate particles, allowing them to aggregate into larger flocs without shearing the developing structures.

  • Validation (Self-Validation): Filter a 1 mL aliquot through a 0.22 µm PTFE syringe filter and analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Successful complexation is validated when Pd levels drop below 10 ppm.

  • Isolation: Filter the main batch through a pad of Celite to capture the insoluble metal-trithiocarbonate complexes. Concentrate the filtrate under reduced pressure to recover the purified API.

HeavyMetal A Crude API Stream (Contains Pd/Pt) C Metal-Trithiocarbonate Complexation A->C B Aqueous Na2CS3 Addition B->C D Flocculation & Precipitation C->D Aggregation E Filtration D->E F Purified API (< 10 ppm metals) E->F

Mechanism of heavy metal scavenging from Active Pharmaceutical Ingredient (API) streams.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of Sodium Trithiocarbonate and Potassium Trithiocarbonate across chemical handling and practical applications.

Property / MetricSodium Trithiocarbonate (Na₂CS₃)Potassium Trithiocarbonate (K₂CS₃)
Hygroscopicity Moderate (Manageable in standard labs)High (Rapid moisture absorption)
Aqueous Stability Stable if O₂/CO₂ are rigidly excludedUnstable; highly prone to rapid hydrolysis
RAFT CTA Synthesis Yield ~85% - 90% (Due to accurate anhydrous weighing)~65% - 75% (Moisture induces side-reactions)
Metal Flocculation Profile Forms large, easily filterable aggregatesForms finer particulates; harder to filter
Cost Efficiency High (Economical for industrial scale-up)Moderate to Low

Sources

Comparative

Spectroscopic Comparison of Hydrated and Anhydrous Potassium Trithiocarbonate: A Technical Guide

Introduction Potassium trithiocarbonate ( K2​CS3​ ) is a foundational reagent in the synthesis of sulfur-containing organic compounds, RAFT (Reversible Addition-Fragmentation chain Transfer) agents, and bimetallic coordi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Potassium trithiocarbonate ( K2​CS3​ ) is a foundational reagent in the synthesis of sulfur-containing organic compounds, RAFT (Reversible Addition-Fragmentation chain Transfer) agents, and bimetallic coordination complexes. Depending on the synthetic route and storage conditions, the compound exists either as an anhydrous salt or as a monohydrate ( K2​CS3​⋅H2​O )[1]. For researchers and drug development professionals, distinguishing between these two forms is critical. The presence of stoichiometric water can interfere with moisture-sensitive reactions, induce side reactions, or alter the stoichiometric precision of the reagent.

This guide provides an objective, data-driven comparison of the spectroscopic signatures (IR, Raman, and Solid-State NMR) of hydrated and anhydrous K2​CS3​ . As a Senior Application Scientist, I have structured this guide to not only present the data but also explain the underlying quantum mechanical and structural causes for these spectroscopic differences.

Mechanistic Causality: Symmetry Lowering and Hydrogen Bonding

To understand the spectroscopic differences, we must look at the molecular symmetry. The free trithiocarbonate anion ( CS32−​ ) ideally belongs to the D3h​ point group. This highly symmetric geometry dictates four fundamental vibrational modes: the symmetric stretch (Raman active), the out-of-plane deformation (IR active), the doubly degenerate asymmetric stretch (IR/Raman active), and the doubly degenerate in-plane deformation (IR/Raman active)[2].

However, in the solid state, the crystallographic site symmetry is lowered, leading to distinct spectroscopic divergence between the two forms:

  • Anhydrous K2​CS3​ : The crystal lattice environment heavily distorts the anion, lowering its symmetry to C2v​ or Cs​ . This distortion breaks the degeneracy of the asymmetric stretching modes, causing a distinct and sharp splitting of the IR absorption bands around 899 cm −1 [2].

  • Hydrated K2​CS3​⋅H2​O : The inclusion of a water molecule introduces intermolecular hydrogen bonding ( S⋯H−O )[3]. This interaction withdraws electron density from the sulfur atoms, slightly weakening the C−S bonds and shifting the stretching frequencies. Furthermore, the water molecule acts as a structural buffer within the crystal lattice, resulting in a less extreme deviation from D3h​ symmetry. Consequently, the asymmetric stretching band in the IR spectrum of the hydrate presents as a strong absorption with a medium-strong shoulder, rather than two sharply split peaks[2].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity spectroscopic data, the following protocols must be strictly adhered to. This workflow is a self-validating system: the complete absence of the ν(O−H) band in the IR spectrum internally validates the efficacy of the anhydrous handling protocol.

Protocol 1: Sample Preparation and Handling
  • Anhydrous K2​CS3​ : Must be synthesized and handled exclusively within an argon-filled glovebox (< 1 ppm O2​ , < 1 ppm H2​O ). Store in tightly sealed vials over a high-performance desiccant.

  • Hydrated K2​CS3​⋅H2​O : Can be handled under ambient conditions but should be kept in a desiccator to prevent further deliquescence.

Protocol 2: Vibrational Spectroscopy (FTIR and Raman)
  • FTIR (Transmission): Prepare a KBr pellet by grinding 2 mg of the sample with 200 mg of anhydrous, IR-grade KBr. For the anhydrous sample, this must be done inside the glovebox using a specialized vacuum-tight pellet die to prevent ambient moisture absorption during pressing. Record spectra from 400 to 4000 cm −1 at a resolution of 2 cm −1 .

  • Raman Spectroscopy: Place the crystalline powder on a glass slide. Use a microscope-focused Raman spectrometer with a low-power laser (e.g., 532 nm or 785 nm at < 5 mW) to prevent thermal degradation or localized melting of the trithiocarbonate[3]. Record spectra from 100 to 1500 cm −1 .

Protocol 3: Solid-State 13C NMR Spectroscopy
  • Pack the samples into 4 mm ZrO2​ rotors. For the anhydrous sample, use a rotor with a tightly sealing Kel-F cap, packed inside the glovebox.

  • Acquire Magic-Angle Spinning (MAS) 13C NMR spectra at a spinning rate of 10-14 kHz using cross-polarization (CP) or direct excitation, referenced to tetramethylsilane (TMS)[4].

Data Presentation and Comparison

The quantitative spectroscopic differences between the two forms are summarized in the tables below.

Table 1: Vibrational Spectroscopy (IR and Raman) Peak Assignments
Vibrational ModeAnhydrous K2​CS3​ (cm −1 )Hydrated K2​CS3​⋅H2​O (cm −1 )Spectroscopic Observation
ν(O−H) Stretch N/A~3200 - 3400 (Broad)IR: Primary confirmation of hydration state.
δ(H−O−H) Bend N/A~1620IR: Confirms intact water molecule in lattice.
νas​(C−S) Asym. Stretch ~899 (Split into sharp peaks)~880 - 910 (Strong with shoulder)IR: Splitting indicates D3h​ symmetry lowering[2].
νs​(C−S) Sym. Stretch ~510 - 520~505 - 515Raman: Strongest peak; shifted via H-bonding.
δip​(C−S) In-plane Bend 300 - 350 (Split)300 - 350 (Altered degeneracy)Raman: Lattice-dependent splitting[2].
Table 2: Solid-State 13C NMR Chemical Shifts
CompoundIsotropic 13C Chemical Shift ( δ , ppm)Line Shape Characteristics
Anhydrous K2​CS3​ ~169.5Sharp singlet; uniform crystallographic environment[4].
Hydrated K2​CS3​⋅H2​O ~168.8Broader/shifted singlet due to S⋯H−O interactions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic differentiation of these compounds.

Workflow Sample Potassium Trithiocarbonate Sample (Unknown Hydration State) IR FTIR Spectroscopy (Vacuum KBr Pellet) Sample->IR Raman Raman Spectroscopy (Microscope Focussing) Sample->Raman NMR Solid-State ¹³C NMR (MAS at 14 kHz) Sample->NMR Anhydrous Anhydrous K₂CS₃ - Split νas(C-S) ~899 cm⁻¹ - No O-H stretching - Sharp ¹³C resonance IR->Anhydrous Absence of water bands Hydrated Hydrated K₂CS₃·H₂O - Broad ν(O-H) ~3300 cm⁻¹ - Shoulder on νas(C-S) - H-bond shifted modes IR->Hydrated Presence of O-H bands Raman->Anhydrous Sharp lattice modes Raman->Hydrated H-bond shifted modes NMR->Anhydrous δ ~169.5 ppm NMR->Hydrated δ ~168.8 ppm

Fig 1: Spectroscopic workflow for differentiating anhydrous and hydrated potassium trithiocarbonate.

Conclusion

The differentiation between anhydrous K2​CS3​ and its monohydrate is definitively achieved through vibrational and magnetic resonance spectroscopy. The presence of water not only introduces distinct O−H vibrational modes but fundamentally alters the symmetry and electron distribution of the trithiocarbonate anion. This is readily observable in the splitting patterns of the C−S stretching modes in FTIR and Raman, as well as the slight shielding effect observed in 13C NMR chemical shifts.

References

  • Synthesis and Characterisation of Inorganic Trithiocarbonates, Perthiocarbonates and Related 1,1-Dithiolate Compounds. Universität zu Köln. 3

  • Carbonates, Thiocarbonates, and the Corresponding Monoalkyl Derivatives. 1. Their Preparation and Isotropic 13C NMR Chemical Shifts. ResearchGate. 4

  • The Crystal Structure of Potassium Trithiocarbonate Monohydrate, K2CS3(H2O). Crystallography Open Database / Acta Crystallographica. 1

  • Synthesis and structural characterization of bimetallic salts containing octahedrally coordinated complex cations. NIScPR.

Sources

Validation

Performance of Potassium Carbonotrithioate in RAFT vs. Other Chain Transfer Agents: A Comprehensive Guide

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one of the most versatile methods for synthesizing polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures [1...

Author: BenchChem Technical Support Team. Date: March 2026

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one of the most versatile methods for synthesizing polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures [1]. The success of a RAFT polymerization relies entirely on the selection of the correct Chain Transfer Agent (CTA).

Potassium carbonotrithioate (also known as potassium trithiocarbonate, K2​CS3​ ) is a foundational inorganic precursor. While rarely used directly as a CTA, it is the critical building block for synthesizing symmetrical trithiocarbonate (TTC) RAFT agents . This guide objectively compares the performance of TTCs derived from potassium carbonotrithioate against other major CTA classes—specifically Dithiobenzoates (DTBs), Dithiocarbamates (DTCs), and Xanthates—providing mechanistic insights and self-validating experimental protocols for drug development professionals and polymer chemists.

Mechanistic Foundation: Why Trithiocarbonates?

The general structure of a RAFT agent features a thiocarbonylthio group ( S=C-S ) with two distinct substituents:

  • The R-group (Leaving Group): Must be a good free-radical leaving group and capable of re-initiating polymerization.

  • The Z-group (Activating Group): Controls the reactivity of the C=S double bond and stabilizes the intermediate radical.

When synthesizing CTAs from potassium carbonotrithioate, the resulting trithiocarbonates possess a -S-Alkyl Z-group .

The Causality of Retardation

Dithiobenzoates (DTBs) feature a phenyl Z-group. The aromatic ring highly stabilizes the intermediate radical during the addition-fragmentation equilibrium. While this is excellent for methacrylates, it causes severe retardation and intermediate radical termination when polymerizing acrylates [2].

Conversely, the -S-Alkyl Z-group of trithiocarbonates provides less stabilization to the intermediate radical. This destabilization drives the equilibrium rapidly toward fragmentation, eliminating retardation in acrylate and acrylamide systems while maintaining excellent control over the molecular weight [3]. Furthermore, symmetrical TTCs synthesized from K2​CS3​ possess two identical R-groups, allowing the polymer chain to grow from both sides (ideal for ABA triblock copolymers) and preventing the formation of asymmetric dead chains during pre-equilibrium.

G Start Select Monomer Type MAM More Activated Monomers (MAMs) (Acrylates, Methacrylates, Styrene) Start->MAM LAM Less Activated Monomers (LAMs) (Vinyl Acetate, NVP) Start->LAM TTC Trithiocarbonates (TTC) Best for Acrylates/Styrenes No Retardation MAM->TTC Acrylates/Acrylamides DTB Dithiobenzoates (DTB) Best for Methacrylates Retards Acrylates MAM->DTB Methacrylates Xan Xanthates / Dithiocarbamates Optimal for LAMs LAM->Xan Vinyls

Decision matrix for selecting RAFT chain transfer agents based on monomer reactivity.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of TTCs versus other common RAFT agents [1, 2, 4].

Performance MetricTrithiocarbonates (from K2​CS3​ )Dithiobenzoates (DTBs)Dithiocarbamates (DTCs)Xanthates
Z-Group Structure -S-Alkyl -Phenyl -N(Alkyl)2​ -O-Alkyl
Optimal Monomers Acrylates, Styrenics, AcrylamidesMethacrylates, StyrenicsLAMs (Vinyl acetate, NVP)LAMs (Vinyl acetate, NVP)
Polymerization Kinetics Fast, no retardationSlow in acrylates (retardation)FastFast
Visual Appearance YellowPink / Deep RedColorless / Pale YellowColorless / Pale Yellow
Aminolysis Resistance Moderate (Requires primary amines)Low (Highly susceptible)HighHigh
Thermal Stability End-group loss begins at ~100°CEnd-group loss begins at ~120°CHighly StableHighly Stable
Dispersity (Đ) Control Excellent (1.05 - 1.20)Excellent (1.05 - 1.15)Moderate (1.20 - 1.40)Moderate (1.20 - 1.50)
Key Takeaways for Drug Development
  • Biocompatibility & Color: DTBs leave a strong pink/red color and can hydrolyze into toxic byproducts. TTCs leave a yellow tint that is easier to remove via aminolysis or radical-induced reduction, making them preferable for biomedical polymers.

  • Thermal Degradation: Kinetic studies show that TTC end-groups degrade via a complex two-step mechanism at ~100°C, whereas DTBs degrade via first-order kinetics at ~120°C[4]. If high-temperature processing is required post-polymerization, end-group removal must be factored into the workflow.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to confirm reaction success.

Protocol 1: Synthesis of a Symmetrical Trithiocarbonate from Potassium Carbonotrithioate

This protocol details the synthesis of a symmetrical TTC (e.g., 2,2'-(thiocarbonylbis(sulfanediyl))dipropanoic acid) using K2​CS3​ [5].

Rationale: Synthesizing the CTA in-house from K2​CS3​ ensures high purity of the symmetrical agent, preventing the broad dispersity caused by asymmetric impurities.

  • Preparation of K2​CS3​ :

    • Charge a flask with 1200 mL of deionized water and 215 g of Potassium Hydroxide (KOH). Stir until dissolved.

    • Slowly add 273 g of Carbon Disulfide ( CS2​ ) under vigorous stirring.

    • Self-Validation Checkpoint: The solution will turn a deep, vibrant red, confirming the formation of the aqueous K2​CS3​ complex.

  • Nucleophilic Substitution:

    • To the red solution, add 250 g of 2-bromopropionic acid dropwise at room temperature.

    • Stir continuously for 72 hours.

    • Self-Validation Checkpoint: The deep red color will gradually transition to a yellow/orange suspension as the inorganic salt is converted into the organic trithiocarbonate.

  • Purification:

    • Wash the reaction mixture with Dichloromethane ( CH2​Cl2​ ) to remove unreacted CS2​ .

    • Acidify the aqueous layer with concentrated HCl until precipitation occurs.

    • Filter, wash with cold water, and dry under a vacuum to yield the yellow TTC solid. Verify via 1H NMR.

G KOH KOH + CS2 (Aqueous) K2CS3 Potassium Carbonotrithioate (Red Solution) KOH->K2CS3 Base Catalysis TTC Symmetrical Trithiocarbonate CTA (Yellow Solid) K2CS3->TTC + 2 R-X Nucleophilic Substitution RX Alkyl Halide (e.g., 2-Bromopropionic acid) RX->TTC Polymer RAFT Polymerization (Low Dispersity) TTC->Polymer + Monomer + Initiator

Synthesis of symmetrical trithiocarbonate RAFT agents from potassium carbonotrithioate.
Protocol 2: RAFT Polymerization of n-Butyl Acrylate using TTC

Rationale: A high CTA-to-Initiator ratio ([CTA]:[I] = 10:1) is maintained to ensure that the number of chains initiated by the thermal initiator (which become "dead" chains) is statistically negligible compared to the living chains controlled by the TTC.

  • Preparation: In a Schlenk flask, combine n-Butyl Acrylate (Monomer), the synthesized TTC (CTA), and Azobisisobutyronitrile (AIBN, Initiator) in a molar ratio of [M]:[CTA]:[I] = 1000:10:1 . Use toluene as the solvent (50% v/v).

  • Deoxygenation: Subject the mixture to four freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger; trace amounts will inhibit polymerization and skew the targeted molecular weight.

  • Polymerization: Backfill with Argon and immerse the flask in an oil bath pre-heated to 60°C for 4 hours.

  • Termination & Validation: Quench the reaction by exposing it to air and cooling it in an ice bath.

    • Self-Validation Checkpoint: Precipitate the polymer in cold methanol. The resulting polymer should retain a distinct yellow hue, indicating the preservation of the thiocarbonylthio end-groups (livingness).

    • Analyze via Size Exclusion Chromatography (SEC). The trace should be strictly monomodal with Đ < 1.15.

Conclusion

While dithiobenzoates historically dominated the early literature of RAFT polymerization, their utility is severely bottlenecked by kinetic retardation in acrylates and poor biocompatibility profiles. By utilizing potassium carbonotrithioate to synthesize symmetrical trithiocarbonates, researchers gain access to a highly robust class of CTAs. TTCs offer superior kinetic profiles for More Activated Monomers (MAMs), eliminate acrylate retardation, and provide a reliable pathway for synthesizing complex, low-dispersity block copolymers required in modern drug delivery and materials science.

References

  • Monash University. RAFT Polymerization—A User Guide. Retrieved from:[Link]

  • Journal of the American Chemical Society. Azo-Derived Symmetrical Trithiocarbonate for Unprecedented RAFT Control. Retrieved from:[Link]

  • ResearchGate. Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect. Retrieved from:[Link]

  • Google Patents (US20200308333A1). Polyurethane hybrid polymers and process for the production thereof.
Comparative

"validation of analytical methods for potassium isotope analysis in carbonates"

High-Precision Potassium Isotope Analysis in Carbonates: A Comparative Validation Guide Potassium (K) isotopes (expressed as δ⁴¹K) have rapidly emerged as robust geochemical proxies for reconstructing paleo-seawater chem...

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Potassium Isotope Analysis in Carbonates: A Comparative Validation Guide

Potassium (K) isotopes (expressed as δ⁴¹K) have rapidly emerged as robust geochemical proxies for reconstructing paleo-seawater chemistry, tracing global silicate weathering, and understanding biomineralization pathways[1]. However, the transition from analyzing bulk silicates to marine carbonates presents a severe analytical bottleneck. Carbonates inherently possess trace levels of potassium (typically 10–50 ppm) embedded within an overwhelmingly concentrated calcium (Ca) and magnesium (Mg) matrix[2].

As a Senior Application Scientist, I have structured this guide to critically evaluate the analytical platforms available for K isotope analysis, detail a field-proven, self-validating sample preparation workflow, and provide benchmarking data for certified reference materials (CRMs).

Mechanistic Analytical Challenges in Carbonate Matrices

To achieve the requisite precision of <0.06‰ (2SD) for δ⁴¹K, an analytical method must overcome three fundamental physical and chemical barriers:

  • Isobaric Interferences in the Plasma Source: The argon plasma used in modern mass spectrometry generates an intense ⁴⁰Ar¹H⁺ polyatomic ion beam. Because ⁴⁰Ar¹H⁺ and ⁴¹K⁺ have nearly identical masses (~40.96 amu), direct measurement without interference suppression leads to catastrophic mass bias[3].

  • Space-Charge Matrix Effects: Residual matrix elements (Ca, Mg, Na) from incomplete chromatographic separation cause severe space-charge repulsion in the mass spectrometer's interface region. This induces non-mass-dependent isotope fractionation, artificially skewing the measured ⁴¹K/³⁹K ratio[1].

  • Column-Induced Isotope Fractionation: Cation exchange resins inherently fractionate potassium isotopes. The lighter ³⁹K isotope elutes at a slightly different rate than the heavier ⁴¹K. Therefore, any chromatographic method must achieve a quantitative yield (>99.5%); even a 1% loss of the K fraction will systematically bias the final isotopic signature[1].

Objective Comparison of Analytical Platforms

Historically, Thermal Ionization Mass Spectrometry (TIMS) and Secondary Ion Mass Spectrometry (SIMS) were utilized for K isotope analysis. However, the advent of Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) has revolutionized the field by offering superior precision and throughput[1].

Within MC-ICP-MS, two distinct technologies have been developed to neutralize the ⁴⁰Ar¹H⁺ interference: Cold Plasma and Collision Cell (CC) technologies.

Table 1: Performance Comparison of K Isotope Analytical Platforms

Analytical PlatformInterference Suppression MechanismMatrix ToleranceTypical Precision (2SD)Throughput & Robustness
TIMS Thermal ionization avoids Ar-plasma entirely.Low; highly sensitive to filament loading variations.~0.10‰Low; labor-intensive sample preparation.
SIMS High mass resolution physical separation.Low; requires exact matrix-matched standards.~0.50‰High; allows for in situ microanalysis.
Cold-Plasma MC-ICP-MS Low RF power reduces ArH⁺ + High-resolution slits.Moderate; requires strict [Matrix]/[K] < 2%[1].~0.05‰Medium; plasma instability can affect long-term drift[3].
CC-MC-ICP-MS H₂, He, or D₂ gas in a collision cell neutralizes ArH⁺ via charge transfer.High; tolerates [Matrix]/[K] up to 10%[4].~0.04‰High; highly robust for complex geological matrices[4].

Validated Experimental Protocol: Dual-Column Purification

To ensure a self-validating system, the sample preparation must isolate K quantitatively while stripping away >99.9% of the Ca/Mg matrix. The following protocol is optimized for 100–150 mg of low-K marine carbonates[2].

Step-by-Step Methodology
  • Selective Weak Acid Digestion:

    • Action: Dissolve 100–150 mg of powdered carbonate in 1N HNO₃[2].

    • Causality: Using a weak acid is critical. Strong acids (like HF or concentrated HCl) will leach detrital silicate phases trapped within the carbonate matrix. Because silicates have vastly different δ⁴¹K signatures, leaching them would contaminate the authigenic carbonate signal.

  • Primary Cation Exchange (Matrix Removal):

    • Action: Load the digested sample onto a primary column packed with AG50W-X12 cation exchange resin[2].

    • Causality: AG50W-X12 provides the high cross-linkage necessary to separate K⁺ from divalent cations (Ca²⁺, Mg²⁺). Wash the column with dilute HCl/HNO₃ to elute the matrix, then collect the K-fraction.

  • Secondary Purification (Trace Element Scavenging):

    • Action: Pass the dried K-fraction through a secondary, smaller column[2].

    • Causality: The primary column often leaves trace amounts of V, Cr, and Rb. Rb is particularly dangerous as it causes secondary matrix effects and isobaric interferences. The secondary column ensures absolute purity[1].

  • Yield Verification & Instrumental Analysis:

    • Action: Verify >99.5% K recovery. Analyze via CC-MC-ICP-MS using Sample-Standard Bracketing (SSB) with NIST SRM 3141a[1].

    • Causality: SSB corrects for instrumental mass bias drift in real-time. If the yield is <99.5%, the sample must be discarded due to column-induced fractionation.

Workflow Visualization

Workflow Sample Carbonate Sample (100-150 mg) Digestion Weak Acid Digestion (1N HNO3) Sample->Digestion Col1 Primary Chromatography (AG50W-X12 Resin) Digestion->Col1 Waste Matrix Elution (Ca, Mg, Na) Col1->Waste Wash Col2 Secondary Purification (Trace V, Cr, Rb Removal) Col1->Col2 K-cut K_Fraction Purified K Fraction (>99.5% Yield) Col2->K_Fraction Analysis MC-ICP-MS Analysis (Cold Plasma / CC) K_Fraction->Analysis Validation Data Validation (SSB & CRMs) Analysis->Validation

Workflow for high-precision K isotope analysis in carbonates.

Quality Assurance and Reference Materials

A self-validating analytical batch must include procedural blanks and matrix-matched Certified Reference Materials (CRMs) processed alongside the unknown samples. The procedural blank must contain <10 ng of K to ensure negligible contribution to the 1–2 μg of K typically recovered from carbonate samples[2].

The table below summarizes the consensus δ⁴¹K values for widely used carbonate CRMs, which serve as the ultimate benchmark for validating laboratory accuracy.

Table 2: Consensus δ⁴¹K Validation Data for Carbonate CRMs

Reference MaterialMatrix ClassificationReported δ⁴¹K (‰)Precision (2SD)Validation Source
NIST SRM 1d Limestone-0.60± 0.02Wang et al.[2]
JDo-1 Dolostone-1.00± 0.01Wang et al.[2]
JCp-1 Coral (Aragonite)-0.31± 0.02Wang et al.[2]
BHVO-2 *Basalt (Control)-0.41± 0.03Wang et al.[2]

*Note: While BHVO-2 is a silicate, it is routinely processed alongside carbonates as a high-K control standard to verify the mass spectrometer's baseline calibration independent of the carbonate matrix[2].

References

  • Wang, X., Liu, X., & Chen, H. (2022). An efficient method for high-precision potassium isotope analysis in carbonate materials.
  • Li, W., et al. (2026).
  • Huang, et al. (2025). High-precision determination of stable potassium and magnesium isotopes utilizing single column separation and multicollector inductively coupled plasma mass spectrometry.
  • Li, W., et al. (2023). Significantly Enhanced Robustness of K Isotope Analysis by Collision Cell MC-ICP-MS and Its Application to the Returned Lunar Samples by China's Chang'e-5 Project.
  • Wang, et al. (2016). Geochemistry and Cosmochemistry of Potassium Stable Isotopes. PMC.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Destruction of Potassium Carbonotrithioate Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Potassium carbonotrithioate hydrate ( K2​CS3​⋅xH2​O ) is a highly reactive source of thiocarbonate and sulfide ions used in specialized chemical synthesis and agricultural applications. Due to its severe environmental toxicity and propensity to release lethal gases, improper disposal poses catastrophic risks to laboratory personnel and infrastructure.

This guide provides drug development professionals and researchers with a field-proven, self-validating operational plan for the safe destruction and disposal of potassium carbonotrithioate.

Mechanistic Causality: The Danger of Trithiocarbonate Hydrolysis

To understand the disposal protocol, one must first understand the chemical instability of the trithiocarbonate anion. You cannot simply dilute this compound or neutralize it with acid.

Under neutral or acidic conditions (pH < 7), potassium carbonotrithioate undergoes rapid hydrolysis. The rate-limiting step of this decay is the dissociation of the conjugate base, which violently releases carbon disulfide ( CS2​ ) and hydrogen sulfide ( H2​S ) 1. Carbon disulfide is an extreme fire hazard and neurotoxin, while hydrogen sulfide is a lethal, broad-spectrum systemic poison.

To bypass this hazardous degradation pathway, the trithiocarbonate anion must be completely destroyed via alkaline oxidation 2. By utilizing sodium hypochlorite (bleach) in a high-pH environment, the sulfur atoms (oxidation state -2) are forced to oxidize into harmless sulfate ions (oxidation state +6), while the central carbon safely converts to carbonate.

ChemicalMechanisms cluster_acid Hazardous Hydrolysis (Avoid) cluster_base Safe Oxidation (Target) K2CS3 Potassium Carbonotrithioate (K2CS3) Acid pH < 7 (Moisture/Acid) K2CS3->Acid Base pH > 11 + NaOCl (Bleach) K2CS3->Base ToxicGas CS2 + H2S (Highly Toxic & Flammable) Acid->ToxicGas SafeSalts CO3(2-) + SO4(2-) + Cl- (Aqueous Waste) Base->SafeSalts

Chemical degradation pathways of Potassium Carbonotrithioate.

Quantitative Operational Parameters

The most common failure point in thiocarbonate disposal is underestimating the stoichiometric demand of the oxidation reaction. The complete destruction of one mole of CS32−​ requires 12 moles of hypochlorite :

CS32−​+12OCl−+6OH−→CO32−​+3SO42−​+12Cl−+3H2​O

ParameterOperational TargetCausality / Rationale
Waste Solution pH strictly > 11.0Prevents premature hydrolysis into CS2​ and H2​S gas [[2]]().
Oxidant 5-6% NaOCl (Bleach)Provides the necessary oxidative potential to convert sulfides to sulfates.
Molar Ratio 15:1 (NaOCl to K2​CS3​ )The theoretical requirement is 12:1; a 25% excess ensures complete destruction.
Temperature < 30°CThe oxidation is highly exothermic. Excessive heat can vaporize unreacted CS2​ .
Reaction Time 2 hoursGuarantees kinetic completion of the multi-step oxidation process.

Self-Validating Laboratory Neutralization Protocol

This protocol is designed for laboratory-scale quantities (< 10 grams) . It incorporates built-in validation steps to ensure the operator does not proceed to final disposal until the chemical hazard is definitively neutralized.

Step 1: Preparation & Alkalization
  • PPE & Environment: Don a chemical-resistant apron, nitrile gloves, and a face shield. All operations must be conducted inside a certified, high-velocity chemical fume hood.

  • Dilution: Dissolve the K2​CS3​ waste in a large volume of deionized water (e.g., 100 mL of water per 1 gram of waste) inside a heavy-walled beaker.

  • pH Adjustment: Check the pH. Add 1M Sodium Hydroxide (NaOH) dropwise until the pH is confirmed to be > 11. The solution will exhibit a deep orange-red color.

Step 2: Exothermic Oxidation
  • Cooling: Place the beaker in an ice-water bath. Place the setup on a magnetic stir plate and begin vigorous stirring.

  • Oxidant Addition: Slowly add 5-6% NaOCl solution. Calculation note: 1 gram of K2​CS3​ (~5.3 mmol) requires at least 80 mmol of NaOCl, which equates to approximately 110 mL of standard household bleach.

  • Thermal Control: Add the bleach in 10 mL increments, monitoring the temperature to ensure it does not exceed 30°C.

Step 3: System Validation (Self-Check)
  • Colorimetric Validation: Allow the mixture to stir for at least 2 hours. The deep orange-red color must completely fade to a pale yellow or colorless state. If the orange tint remains, the trithiocarbonate is still present; add more bleach and continue stirring.

  • Chemical Validation: Dip a strip of starch-iodide paper into the solution. A rapid change to blue/black indicates the presence of excess hypochlorite. This is the definitive proof that all K2​CS3​ has been consumed. Do not proceed until this test is positive.

Step 4: Quenching & Final Disposal
  • Quench Excess Oxidant: Slowly add a 1M solution of Sodium Thiosulfate ( Na2​S2​O3​ ) until a fresh starch-iodide test yields a negative result (no color change).

  • Neutralization: Carefully adjust the pH of the solution to between 6 and 8 using dilute Hydrochloric Acid (HCl).

  • Disposal: The resulting solution now contains only benign potassium/sodium chlorides, sulfates, and carbonates. Route this liquid to your facility's standard aqueous hazardous waste stream in compliance with local regulations.

DisposalWorkflow Step1 1. pH Adjustment Adjust waste to pH > 11 Step2 2. Oxidant Addition Slowly add ≥ 15 eq. NaOCl Step1->Step2 Step3 3. Reaction Phase Stir ≥ 2h (Ice Bath) Step2->Step3 Step4 4. Validation Check color & Starch-Iodide Step3->Step4 Step4->Step2 If Incomplete Step5 5. Neutralization Quench and adjust to pH 6-8 Step4->Step5 If Validated Step6 6. Final Disposal Route as Aqueous Waste Step5->Step6

Self-validating operational workflow for laboratory-scale oxidation.

Large-Scale Logistical Disposal Plans

For pilot-plant or industrial-scale quantities (> 100 grams), the laboratory oxidation protocol becomes logistically unfeasible. The immense volume of bleach required (over 11 Liters per 100 grams of K2​CS3​ ) and the massive exothermic heat generated pose an unacceptable risk of thermal runaway.

For bulk disposal, environmental protection guidelines dictate that trithiocarbonates must not be treated on-site via hydrolysis or oxidation 3. Instead, bulk material must be securely packed in tightly sealed, alkaline-stabilized containers and transferred to a licensed chemical destruction facility. The industry standard for bulk thiocarbonate destruction is controlled incineration equipped with flue gas scrubbing 2. The high-temperature incineration completely degrades the compound, while the scrubbers capture the resulting sulfur dioxide ( SO2​ ) emissions before they can enter the atmosphere.

References

  • ACS Omega. "Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions."[Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." [Link]

Sources

Handling

Personal protective equipment for handling Potassium carbonotrithioate hydrate

Handling Potassium carbonotrithioate hydrate (also known as potassium trithiocarbonate hydrate, K₂CS₃·xH₂O) requires rigorous logistical planning and a deep understanding of its chemical instability. Used primarily in RA...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Potassium carbonotrithioate hydrate (also known as potassium trithiocarbonate hydrate, K₂CS₃·xH₂O) requires rigorous logistical planning and a deep understanding of its chemical instability. Used primarily in RAFT polymerization, materials science, and heavy metal precipitation, this reagent presents severe inhalation and flammability hazards if mishandled.

As an application scientist, you must treat this compound not merely as a toxic solid, but as a precursor to two highly lethal gases: Carbon Disulfide (CS₂) and Hydrogen Sulfide (H₂S) . This guide provides the operational blueprints, causality-driven safety protocols, and self-validating disposal methods necessary to handle this chemical safely.

Mechanistic Hazard Profile & Quantitative Data

The core danger of potassium carbonotrithioate lies in its thermodynamic instability. Aqueous solutions of trithiocarbonates remain stable only if oxygen and carbon dioxide are rigidly excluded, and the pH is maintained strictly above 11[1][2].

If exposed to ambient air, carbon dioxide dissolves into the solution, lowering the pH and triggering a decomposition cascade that forms potassium carbonate, elemental sulfur, and releases CS₂ and H₂S gases[1][3].

DecompositionLogic K2CS3 Potassium Carbonotrithioate (K2CS3) Trigger Aqueous Environment CO2 / O2 / pH < 11 K2CS3->Trigger Decomp Hydrolysis & Decomposition Trigger->Decomp CS2 Carbon Disulfide (CS2) Highly Flammable / Neurotoxic Decomp->CS2 Vaporizes H2S Hydrogen Sulfide (H2S) Highly Toxic / Asphyxiant Decomp->H2S Outgasses K2CO3 Potassium Carbonate (K2CO3) Decomp->K2CO3 Aqueous

Logical decomposition pathway of Potassium carbonotrithioate into hazardous byproducts.

To understand the logistical requirements for your lab, you must benchmark the physical and toxicological thresholds of the parent compound and its decomposition byproducts.

Table 1: Quantitative Hazard and Toxicity Thresholds

Chemical EntityVapor Pressure (25°C)Boiling PointFlash PointAutoignition TempInhalation Toxicity (LC50)
Potassium trithiocarbonate 228 mmHg[4]57.8°C[4]N/A (Solid)N/AN/A
Carbon Disulfide (CS₂) 353 mmHg46.2°C-30°C[5]135°C[5]25,000 mg/m³ (Rat, 2h)[6]
Hydrogen Sulfide (H₂S) 15,000 mmHg-60.0°C-82.4°C[7]232°C[7]713 ppm (Rat, 1h)[7]

Causality-Driven PPE Matrix

Do not rely on standard laboratory personal protective equipment (PPE). The decomposition byproducts dictate the protective measures.

  • Respiratory Protection: All handling must occur in a certified fume hood with a face velocity >100 fpm. Causality: H₂S causes rapid olfactory fatigue at 100–150 ppm[7]. Researchers will lose their sense of smell and falsely believe the hazard has dissipated, leading to lethal exposure.

  • Hand Protection: Use Silver Shield® (PE/EVAL) gloves or heavy-duty Viton, worn under standard nitrile outer gloves for dexterity. Causality: CS₂ is a highly aggressive non-polar solvent that rapidly permeates standard latex and thin nitrile, carrying the neurotoxicant directly through the dermal barrier.

  • Body Protection: Flame-resistant (FR) lab coat. Causality: CS₂ has an exceptionally low autoignition temperature of 135°C[5]. A standard hot plate surface or a warm steam pipe can ignite the vapors without any open flame or electrical spark.

  • Eye Protection: Chemical splash goggles and a full face shield. Causality: Aqueous solutions of K₂CS₃ are highly alkaline and can cause severe caustic burns to the cornea upon splashing.

Operational Handling & Reaction Protocols

To prevent premature decomposition, the experimental workflow must strictly control atmospheric exposure and pH.

Step 1: Environmental Purging

  • Ensure all glassware is oven-dried and cooled in a desiccator.

  • Set up a Schlenk line. Purge the reaction vessel with ultra-high purity Argon or Nitrogen for 15 minutes to rigidly exclude ambient oxygen and carbon dioxide[1].

Step 2: Weighing and Transfer

  • Weigh the Potassium carbonotrithioate hydrate rapidly inside the fume hood using an anti-static weigh boat. Causality: CS₂ vapors possess very low ignition energy and can be ignited by static discharge[6].

  • Immediately transfer the solid to the purged reaction flask and seal with a rubber septum.

Step 3: Dissolution and Reaction Execution

  • Use only degassed, deionized water or anhydrous, aprotic solvents (e.g., THF, DME).

  • If utilizing an aqueous system, pre-adjust the solvent to pH > 11 using 1M NaOH or KOH before introducing the trithiocarbonate[2].

  • Attach a caustic scrubber (a trap containing 10% NaOH solution) to the exhaust of your Schlenk line or reaction bubbler to capture any trace H₂S gas evolved during the reaction.

Self-Validating Disposal & Quenching Plan

Never dispose of unquenched trithiocarbonate solutions into standard aqueous or organic waste streams. Mixing this compound with acidic waste will generate a lethal cloud of H₂S and CS₂ in the waste carboy. You must chemically destroy the trithiocarbonate moiety first.

Step-by-Step Quenching Protocol:

  • Alkalization: Transfer the reaction waste to a large beaker in the fume hood. Add 1M NaOH dropwise until the solution reaches pH 12. Causality: High alkalinity suppresses the immediate off-gassing of H₂S during the subsequent oxidation step.

  • Oxidation: Place the beaker in an ice-water bath. Slowly, with vigorous magnetic stirring, add an excess of commercial sodium hypochlorite (bleach) dropwise. Causality: The hypochlorite oxidizes the reactive trithiocarbonate and free sulfides into stable, non-toxic sulfates. This reaction is highly exothermic, necessitating the ice bath.

  • The Self-Validation Step (Lead Acetate Test): You must prove the quenching is complete. Dip a strip of lead acetate test paper into the solution's headspace and then directly into the liquid.

    • If the paper turns black/brown: Unreacted sulfides are still present (forming Lead(II) sulfide). Add more bleach and continue stirring.

    • If the paper remains white: The system has validated itself. All hazardous sulfides have been successfully oxidized.

  • Final Disposal: Once validated, the solution can be safely transferred to a vented, clearly labeled "Aqueous Basic Oxidized Sulfur Waste" container.

OperationalWorkflow Start 1. Fume Hood & PPE Setup (Verify Flow >100 fpm) Weigh 2. Inert Weighing (Argon/Nitrogen Purge) Start->Weigh React 3. Reaction Execution (Maintain pH > 11) Weigh->React Quench 4. Quenching Protocol (NaOH + Bleach Oxidation) React->Quench Validate 5. Validation (Lead Acetate Paper Test) Quench->Validate Validate->Quench If Positive Dispose 6. Hazardous Waste Disposal (Vented Container) Validate->Dispose If Negative

Step-by-step operational workflow for the safe handling, reaction, and disposal of K2CS3.

Sources

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